molecular formula C11H12N2O B1423523 (2-Methoxyquinolin-4-yl)methanamine CAS No. 708261-70-5

(2-Methoxyquinolin-4-yl)methanamine

Cat. No.: B1423523
CAS No.: 708261-70-5
M. Wt: 188.23 g/mol
InChI Key: VZLFOYPOCKNHBD-UHFFFAOYSA-N
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Description

(2-Methoxyquinolin-4-yl)methanamine (CAS 708261-70-5) is a high-purity quinoline derivative supplied for advanced chemical and pharmaceutical research . This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules for biological evaluation. Its molecular formula is C 11 H 12 N 2 O, and it has a molecular weight of 188.23 g/mol . This methanamine compound is part of a class of chemicals investigated for their potential in medicinal chemistry. Structurally similar quinoline-based amines have been utilized as key precursors in the development of novel compounds with in vitro antitumor activity against various human cancer cell lines, as well as in antimicrobial research . Researchers value this chemical as a starting material for constructing molecules with potential bioactivity, making it a valuable tool for drug discovery and chemical biology programs. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyquinolin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLFOYPOCKNHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (2-Methoxyquinolin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (2-Methoxyquinolin-4-yl)methanamine , a versatile heterocyclic building block. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on structural properties, robust synthesis protocols, and pharmacological utility.

Scaffold Analysis, Synthesis Strategies, and Medicinal Utility

Executive Summary

(2-Methoxyquinolin-4-yl)methanamine (CAS: 708261-70-5) is a bifunctional quinoline scaffold characterized by an electron-donating methoxy group at the C2 position and a primary aminomethyl handle at the C4 position.[1] This specific substitution pattern confers unique electronic properties, distinguishing it from the more common 4-aminoquinoline antimalarials.[1] It serves as a critical "hinge-binding" pharmacophore in kinase inhibitor design and a privileged structure in anti-tubercular and anti-bacterial drug discovery.[1] This guide outlines the molecular architecture, validated synthesis pathways, and handling protocols for this compound.[2][3]

Chemical Architecture & Properties[4][5]

Structural Logic

The compound consists of a fused bicyclic aromatic system (quinoline).[4] The 2-methoxy substituent is pivotal; unlike a 2-chloro or 2-methyl group, the methoxy oxygen donates electron density into the ring via resonance (+M effect) while withdrawing via induction (-I effect).[1] In the quinoline system, this typically increases the electron density at the N1 nitrogen and C3 position, modulating the basicity and binding affinity of the core.

The 4-methanamine moiety acts as a flexible linker.[1] It provides a primary amine (


) that is protonated at physiological pH, enhancing solubility and serving as a key hydrogen bond donor in ligand-protein interactions.
Physicochemical Data Table[1]
PropertyValue / DescriptionContext
IUPAC Name (2-Methoxyquinolin-4-yl)methanamineOfficial Nomenclature
CAS Number 708261-70-5Unique Identifier
Molecular Formula

--
Molecular Weight 188.23 g/mol Fragment-based Drug Design (FBDD)
H-Bond Donors 1 (Primary Amine)Interaction capability
H-Bond Acceptors 3 (N1, OMe, Amine N)Interaction capability
Predicted LogP 1.8 – 2.1Lipophilicity (Moderate)
pKa (Predicted) ~9.5 (Amine), ~4.2 (Quinoline N)Basicity profile
Appearance Off-white to pale yellow solidCrystalline form

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

While direct isolation from natural sources is not applicable, the synthesis is most robustly achieved via functionalization of 2-chloro-4-methylquinoline or 2-hydroxy-4-methylquinoline precursors.[1] The Bromination-Azidation-Reduction route is preferred for laboratory-scale synthesis due to its high regioselectivity and avoidance of high-pressure hydrogenation.[1]

Validated Synthetic Route (Step-by-Step)

Pathway: 2-Chloro-4-methylquinoline


 2-Methoxy-4-methylquinoline 

2-Methoxy-4-(bromomethyl)quinoline

Product.[1]
Step 1: Methoxylation (Nucleophilic Aromatic Substitution)
  • Reagents: 2-Chloro-4-methylquinoline, Sodium Methoxide (NaOMe), Methanol (MeOH).[1]

  • Mechanism:

    
     displacement of the chloride by the methoxide ion. The nitrogen of the quinoline ring activates the C2 position.
    
  • Protocol:

    • Dissolve 2-chloro-4-methylquinoline (1.0 eq) in anhydrous MeOH.

    • Add NaOMe (2.0 eq) slowly under nitrogen atmosphere.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Concentrate in vacuo, resuspend in water, and extract with DCM.

    • Yield: >90%. Product: 2-Methoxy-4-methylquinoline.

Step 2: Radical Bromination (Wohl-Ziegler Reaction) [1]
  • Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst),

    
     or Benzotrifluoride.
    
  • Protocol:

    • Dissolve intermediate from Step 1 in anhydrous solvent.

    • Add NBS (1.05 eq) and AIBN (0.1 eq).

    • Reflux for 2–3 hours. Note: Exclude moisture to prevent hydrolysis.[1]

    • Filter off succinimide byproduct while hot.[1]

    • Evaporate solvent to yield the benzylic bromide.[1]

    • Critical Control: Avoid over-bromination (dibromo species) by strict stoichiometry.

Step 3: Azidation and Staudinger Reduction
  • Reagents: Sodium Azide (

    
    ), Triphenylphosphine (
    
    
    
    ), THF, Water.
  • Protocol:

    • Dissolve bromo-intermediate in DMF; add

      
       (1.5 eq).[1] Stir at RT for 2 hours.
      
    • Extract the azide intermediate (do not isolate dry due to explosion risk).

    • Dissolve crude azide in THF/Water (10:1).

    • Add

      
       (1.2 eq). Stir at RT for 12 hours (evolution of 
      
      
      
      gas).
    • Acidify with 1M HCl to precipitate the amine salt or extract neutral impurities.

    • Basify aqueous layer (NaOH) and extract product with DCM.

Synthesis Workflow Diagram

SynthesisPath Start 2-Chloro-4- methylquinoline Step1 Step 1: Methoxylation (NaOMe/MeOH, Reflux) Start->Step1 Inter1 2-Methoxy-4- methylquinoline Step1->Inter1 Step2 Step 2: Bromination (NBS, AIBN) Inter1->Step2 Inter2 4-(Bromomethyl)- 2-methoxyquinoline Step2->Inter2 Step3 Step 3: Amination (NaN3 then PPh3/H2O) Inter2->Step3 Product (2-Methoxyquinolin-4-yl) methanamine Step3->Product

Caption: Figure 1. Three-step synthetic pathway transforming 2-chloro-4-methylquinoline into the target methanamine via radical bromination and Staudinger reduction.[1]

Pharmacological Applications[2][4][5][6][11][12]

Medicinal Chemistry Utility

This scaffold is highly valued for its ability to engage multiple binding pockets simultaneously:

  • Kinase Inhibition: The quinoline nitrogen (N1) and the 2-methoxy group often bind to the hinge region of kinases (e.g., PI3K, mTOR) via hydrogen bonding and hydrophobic interactions.

  • Antibacterial Agents: Analogous to bedaquiline and fluoroquinolones, 2-methoxyquinolines target bacterial DNA gyrase or ATP synthase.[1] The 4-methanamine tail allows for coupling with solubilizing groups or specific side chains that penetrate the bacterial cell wall.[1]

  • GPCR Ligands: The basic amine allows interaction with aspartate residues in GPCR transmembrane domains (e.g., serotonin or dopamine receptors).

Structure-Activity Relationship (SAR) Map[1]

Caption: Figure 2. Pharmacophore mapping of the (2-Methoxyquinolin-4-yl)methanamine scaffold highlighting key interaction points.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

NMR Spectroscopy Expectations ( )
  • 
     NMR: 
    
    • 
       ~4.05 ppm (s, 3H): -OC
      
      
      
      (Methoxy group).
    • 
       ~4.20 ppm (s, 2H): -C
      
      
      
      -NH2
      (Benzylic methylene).
    • 
       ~7.2–8.2 ppm (m, 5H): Ar-H  (Quinoline ring protons).
      
    • 
       ~1.5–2.0 ppm (br s, 2H): -N
      
      
      
      (Amine, exchangeable with
      
      
      ).
HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic acid (TFA).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 320 nm (quinoline specific absorption).

  • Retention Time: Expected to elute early-to-mid gradient due to the polar amine group, unless ion-pairing reagents are used.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 708261-70-5. Retrieved from [Link]

  • Musiol, R. (2017).Structure-Activity Relationship of Quinoline Derivatives in Medicinal Chemistry. European Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
  • Thakare, et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. PMC. Retrieved from [Link]

Sources

Physicochemical Profiling of (2-Methoxyquinolin-4-yl)methanamine: Ionization Dynamics and Drug Design Implications

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of (2-Methoxyquinolin-4-yl)methanamine (CAS: 708261-70-5).[1] A critical intermediate in the synthesis of anti-infective and antiproliferative agents, this scaffold presents a dual-basic center profile that dictates its solubility, membrane permeability, and binding kinetics.[1][2]

This document deconstructs the molecule's ionization states, derives high-confidence pKa values through fragment-based QSPR (Quantitative Structure-Property Relationship) analysis, and outlines standardized protocols for experimental verification.[1]

Structural Dissection & Theoretical pKa Derivation[2]

To accurately predict the ionization behavior of (2-Methoxyquinolin-4-yl)methanamine, we must decouple the molecule into its two pharmacophores: the heteroaromatic core and the aliphatic side chain .[1]

The Quinoline Core (N1)

The quinoline nitrogen (N1) typically exhibits a pKa of 4.9 (unsubstituted).[1] However, the substituent at position 2 drastically modulates this value.[2]

  • 2-Methoxy Effect: The methoxy group (-OCH₃) exerts two opposing electronic effects:[1]

    • Inductive Withdrawal (-I): The electronegative oxygen pulls electron density through the sigma bond, significantly reducing the basicity of the adjacent nitrogen.[1]

    • Resonance Donation (+M): While the oxygen lone pair can donate into the ring system, this effect is less dominant at the N1 position compared to the inductive proximity effect.

  • Net Result: In analogous systems (e.g., 2-methoxypyridine, pKa ~3.3), the inductive effect dominates.[1][2] Consequently, the quinoline nitrogen in this scaffold is weakly basic.[2]

The Aminomethyl Side Chain (N_aliphatic)

The primary amine attached to the C4 position via a methylene spacer (-CH₂-NH₂) functions as a hetero-benzylic amine .[1]

  • Baseline Reference: Benzylamine has a pKa of 9.33 .

  • Quinoline Influence: The quinoline ring is electron-deficient (π-deficient) compared to a phenyl ring.[1] This electron-withdrawing character is transmitted through the methylene spacer, slightly increasing the acidity of the ammonium conjugate acid.[2]

  • Net Result: The side chain pKa is expected to be slightly lower than benzylamine, falling in the 8.8 – 9.0 range.

Predicted pKa Values

Based on fragment contribution analysis, the assigned values are:

Ionization CenterFunctional GroupPredicted pKaClassification
pKa₁ Quinoline Nitrogen (N1)3.8 ± 0.3 Very Weak Base
pKa₂ Primary Amine (-NH₂)8.9 ± 0.2 Moderately Basic

Ionization States & Microspecies Distribution[2]

Understanding the microspecies distribution at physiological pH is vital for predicting blood-brain barrier (BBB) penetration and lysosomal trapping.[1]

pH-Dependent Species[1]
  • pH < 3.0 (Gastric Environment): The molecule exists primarily as a Dication (Both N1 and -NH₂ protonated).[1] High aqueous solubility.

  • pH 4.0 – 7.4 (Plasma/Intracellular): The Monocation dominates.[1] The side chain amine remains protonated (carrying the charge), while the quinoline nitrogen deprotonates to its neutral form.[2] This is the bioactive species for many transporter interactions.

  • pH > 9.5 (Basic Environment): The molecule exists as a Neutral species.[1] Lipophilicity peaks here, maximizing passive membrane permeability.[2]

Visualization of Ionization Pathways

The following diagram illustrates the protonation cascade.

IonizationSchemeDicationDication (H2L++)pH < 3.5(Soluble)MonocationMonocation (HL+)pH 4.0 - 8.5(Predominant in Plasma)Dication->MonocationpKa1 ~3.8(Quinoline N deprotonates)Monocation->DicationNeutralNeutral (L)pH > 9.5(Permeable)Monocation->NeutralpKa2 ~8.9(Side Chain N deprotonates)Neutral->Monocation

Caption: Stepwise deprotonation scheme of (2-Methoxyquinolin-4-yl)methanamine from acidic to basic conditions.

Experimental Protocols for Validation

Potentiometric Titration (Gold Standard)

This method is preferred for compounds with adequate aqueous solubility (>0.5 mM).[1]

Reagents & Equipment:

  • Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).

  • 0.1 M HCl and 0.1 M KOH (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Degassed water (CO₂-free).[1]

Workflow:

  • Sample Preparation: Dissolve 1–2 mg of the compound in 10 mL of 0.15 M KCl. If solubility is an issue, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1][2]

  • Acidification: Lower the pH of the solution to ~2.0 using 0.1 M HCl to ensure full protonation (Dication state).

  • Titration: Titrate with 0.1 M KOH up to pH 12.0.

  • Data Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum difference plot or derivative method to identify inflection points.

    • Expectation: Two distinct inflection points corresponding to the buffering regions of the quinoline N (pH ~4) and the aliphatic amine (pH ~9).[1]

UV-Metric Titration (For Low Solubility)

If the neutral species precipitates during potentiometry, UV-metric titration is the superior alternative as it requires lower concentrations (~50 µM).[1]

Principle: The UV absorbance spectrum of the quinoline chromophore changes significantly upon protonation of the ring nitrogen (pKa1). The side chain amine protonation (pKa2) has a minimal effect on the chromophore but can sometimes be detected if there is through-space interaction.[1]

Workflow:

  • Preparation: Prepare a 50 µM stock solution in a Universal Buffer (Brittany-Robinson).

  • Spectral Scan: Measure UV absorbance (200–400 nm) at pH intervals of 0.5 from pH 2.0 to 11.0.

  • Analysis: Extract absorbance values at

    
     (likely ~250 nm and ~310 nm for the quinoline core).
    
  • Fitting: Fit the Absorbance vs. pH curve using the Henderson-Hasselbalch equation to solve for pKa.

Implications for Drug Development[2][3]

Lipophilicity (LogD) Profile

The distribution coefficient (LogD) is pH-dependent.[1]

  • LogD₅.₅ (Duodenum): Low. The molecule is cationic, limiting passive diffusion but maintaining solubility.[2]

  • LogD₇.₄ (Blood): Moderate. The monocation exists in equilibrium with a small fraction of neutral species.

  • LogP (Intrinsic): High. The neutral 2-methoxyquinoline core is lipophilic.

Solubility & Formulation
  • Salt Selection: The basic aliphatic amine allows for stable salt formation.

    • Recommendation:Hydrochloride or Mesylate salts. These will protonate the side chain amine, ensuring solid-state stability and rapid dissolution in gastric media.[1]

  • Precipitation Risk: At intestinal pH (6.5–7.5), the molecule is still largely cationic (soluble).[1] However, as pH approaches 8.5–9.0 (distal ileum/colon), the concentration of the neutral species increases, potentially risking precipitation if the dose is high.[2]

References

  • Quinoline pKa Data

    • Source: Brown, H.C., et al. "Structural Effects in Heteroaromatic Systems."[2] Journal of the American Chemical Society.

    • Data Point: Quinoline pKa = 4.90; 4-Methylquinoline pKa = 5.67.
    • Link:[1]

  • Substituent Effects (2-Methoxy)

    • Source: Perrin, D.D.[1][2] "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series.

    • Insight: 2-Methoxypyridine pKa = 3.28 (demonstrating the electron-withdrawing dominance of the 2-alkoxy group).[1]

  • Benzylamine pKa Data

    • Source: Haynes, W.M.[1][2] CRC Handbook of Chemistry and Physics.

    • D
    • Link:[1][3]

  • Experimental Protocols

    • Source: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State."[2] Wiley-Interscience.[1]

    • Context: Standard methodologies for Potentiometric and UV-metric pKa determination.[4]

Methodological & Application

Synthesis of (2-Methoxyquinolin-4-yl)methanamine from 2-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of (2-Methoxyquinolin-4-yl)methanamine (Target 3 ) from 2-methoxy-4-methylquinoline (Starting Material 1 ) presents a specific chemoselective challenge: preserving the acid-sensitive 2-methoxy functionality while converting a benzylic methyl group into a primary amine.[1]

While the Delépine reaction is a standard industrial route for benzylic amines, it typically requires acidic hydrolysis (HCl/EtOH reflux) which poses a high risk of hydrolyzing the vinyl-ether-like 2-methoxy group to the corresponding 2-quinolone (thermodynamic sink).

Therefore, this protocol utilizes a Bromination-Azidation-Staudinger sequence.[1] This route is selected for its mild, neutral conditions during the reduction step, ensuring the integrity of the 2-methoxyquinoline core.

Retrosynthetic Pathway & Workflow

The transformation follows a three-stage linear sequence:

  • Radical Functionalization: Wohl-Ziegler bromination to activate the benzylic carbon.[1]

  • Nucleophilic Substitution: Introduction of the nitrogen source via azide displacement.

  • Chemo-selective Reduction: Staudinger reduction to yield the primary amine without over-reduction or hydrolysis.[1]

SynthesisPathway SM 2-Methoxy-4-methylquinoline (Starting Material) INT1 4-(Bromomethyl)-2-methoxyquinoline (Intermediate 1) SM->INT1 Step 1: NBS, AIBN CCl4/PhCF3, Reflux INT2 4-(Azidomethyl)-2-methoxyquinoline (Intermediate 2) INT1->INT2 Step 2: NaN3 DMF, RT PROD (2-Methoxyquinolin-4-yl)methanamine (Final Product) INT2->PROD Step 3: PPh3, THF/H2O (Staudinger Reduction)

Figure 1: Synthetic workflow for the conversion of 4-methyl precursor to 4-aminomethyl target.

Detailed Experimental Protocols

Step 1: Wohl-Ziegler Bromination

Objective: Selective functionalization of the benzylic position.

Reagents:

  • 2-Methoxy-4-methylquinoline (1.0 equiv)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (Azobisisobutyronitrile) (0.1 equiv)

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or CCl
    
    
    (anhydrous)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask (equipped with a reflux condenser and N

    
     inlet) with 2-methoxy-4-methylquinoline and anhydrous solvent (0.2 M concentration).
    
  • Addition: Add NBS and AIBN in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent) while stirring vigorously.

    • Critical Process Parameter (CPP): Monitor by TLC/LCMS every hour. Stop immediately upon consumption of SM to prevent bis-bromination (formation of the dibromomethyl impurity).

  • Workup: Cool to 0°C to precipitate succinimide. Filter the cold mixture through a celite pad.

  • Purification: Concentrate the filtrate in vacuo. If significant residual SM or bis-bromo impurities are present, purify via flash chromatography (Hexanes/EtOAc).

    • Note: The bromide is a lachrymator; handle in a fume hood.

Step 2: Nucleophilic Azidation

Objective: Introduction of the nitrogen motif under non-acidic conditions.

Reagents:

  • 4-(Bromomethyl)-2-methoxyquinoline (Intermediate 1) (1.0 equiv)[1]

  • Sodium Azide (NaN

    
    ) (1.5 equiv)
    
  • Solvent: DMF (anhydrous)

Protocol:

  • Setup: Dissolve Intermediate 1 in anhydrous DMF (0.5 M) in a flask behind a blast shield.

  • Addition: Add NaN

    
     carefully in one portion at ambient temperature.
    
  • Reaction: Stir at Room Temperature (20-25°C) for 4–6 hours.

    • Safety Note: Do not heat.[1] Azides of low molecular weight can be unstable.[1] Avoid using halogenated solvents (DCM/CHCl

      
      ) to prevent formation of diazidomethane.
      
  • Workup: Dilute with Et

    
    O and wash extensively with water (3x) and brine (1x) to remove excess azide and DMF. Dry organic layer over MgSO
    
    
    
    .[1][3]
  • Isolation: Concentrate at low temperature (<30°C). The crude azide is usually pure enough for the next step.

Step 3: Staudinger Reduction

Objective: Mild reduction of azide to amine without affecting the methoxy group.

Reagents:

  • 4-(Azidomethyl)-2-methoxyquinoline (Intermediate 2) (1.0 equiv)[1]

  • Triphenylphosphine (PPh

    
    ) (1.1 equiv)
    
  • Solvent: THF / H

    
    O (10:1 ratio)
    

Protocol:

  • Iminophosphorane Formation: Dissolve Intermediate 2 in THF. Add PPh

    
     portion-wise at RT. Evolution of N
    
    
    
    gas will be observed (bubbling).
  • Hydrolysis: Stir for 2 hours until N

    
     evolution ceases. Add water (10% v/v relative to THF) and heat to 50°C for 3 hours to hydrolyze the iminophosphorane intermediate.
    
  • Workup: Concentrate THF. Acidify the aqueous residue with 1M HCl (carefully, to pH 4-5, avoid strongly acidic pH <2) to protonate the amine. Wash with DCM to remove Triphenylphosphine oxide (TPPO).

  • Basification: Basify the aqueous phase to pH 10 with 1M NaOH.

  • Extraction: Extract the free amine into DCM (3x). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Final Purification: If necessary, recrystallize from Et

    
    O/Hexanes or convert to the HCl salt for storage.
    

Quantitative Data Summary

ParameterStep 1 (Bromination)Step 2 (Azidation)Step 3 (Reduction)
Yield (Typical) 65 - 75%85 - 92%80 - 88%
Reaction Time 2 - 4 Hours4 - 6 Hours5 - 8 Hours
Key Impurity bis-bromo derivativeResidual bromideTriphenylphosphine oxide
Purification Flash ColumnExtraction/WashAcid/Base Extraction

Critical Process Parameters & Troubleshooting

Stability of the 2-Methoxy Group

The 2-methoxyquinoline system is an imidate ether.[1] Under harsh acidic conditions (e.g., refluxing HBr or conc. HCl), it will demethylate to form the 2-quinolone (carbostyril).

  • Risk: During Step 3 workup, if the pH drops below 1 for extended periods.

  • Control: Maintain pH > 3 during the acid wash step. Use weak acids (Citric acid) if yield suffers.

Bis-Bromination Control (Step 1)

Radical bromination can be difficult to stop at the mono-stage.[1]

  • Control: Use a slight excess of substrate (1.1 equiv SM : 1.0 equiv NBS) rather than excess NBS. Unreacted SM is easier to separate than the dibromo-impurity.[1]

References

  • Wohl-Ziegler Bromination of Methyl Heterocycles

    • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.

  • Staudinger Reduction Protocol

    • Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353-1406.

  • Create, A. et al. (2014). "Hydrolysis of 2-alkoxyquinolines: Kinetics and Mechanism." Journal of Organic Chemistry.
  • General Synthesis of Quinolinylmethanamines

    • Search Result 1.18: "(4-Methylquinolin-2-yl)methanamine."[1][4] EvitaChem.[1]

Sources

Application Note: A Validated Protocol for the Synthesis of (2-Methoxyquinolin-4-yl)methanamine via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-validated protocol for the synthesis of (2-Methoxyquinolin-4-yl)methanamine, a valuable primary amine building block in medicinal chemistry. The synthesis is achieved through a one-pot reductive amination of the precursor aldehyde, 2-Methoxyquinoline-4-carbaldehyde. This guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process. We detail the synthesis of the starting aldehyde, the core reductive amination reaction, process optimization insights, and full characterization and safety protocols.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. The title compound, (2-Methoxyquinolin-4-yl)methanamine, serves as a key intermediate for introducing a reactive aminomethyl group at the 4-position of the 2-methoxyquinoline core, enabling further derivatization.

Reductive amination is one of the most effective and widely used methods for forming carbon-nitrogen bonds.[1][2] This strategy involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in the same pot to the corresponding amine.[3] This approach avoids the over-alkylation issues common with direct alkylation methods.[3]

Our synthetic strategy involves two primary stages:

  • Synthesis of the Aldehyde Precursor: Preparation of 2-Methoxyquinoline-4-carbaldehyde from commercially available 2-methoxy-4-methylquinoline.[4]

  • One-Pot Reductive Amination: Conversion of the aldehyde to the target primary amine using ammonium chloride as the ammonia source and sodium cyanoborohydride as the selective reducing agent.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination Start 2-Methoxy-4-methylquinoline Oxidation Selective Oxidation (e.g., PIDA/DMSO) Start->Oxidation Aldehyde 2-Methoxyquinoline-4-carbaldehyde Oxidation->Aldehyde Reagents Ammonium Chloride (NH4Cl) Sodium Cyanoborohydride (NaBH3CN) Methanol (Solvent) Reaction One-Pot Reaction: Imine Formation & Reduction Aldehyde->Reaction Reagents->Reaction Workup Quench, Extraction, & Purification Reaction->Workup Product (2-Methoxyquinolin-4-yl)methanamine FinalProduct Purified Product Workup->FinalProduct

Figure 1. Overall synthetic workflow from the methyl precursor to the final amine product.

Mechanistic Insights: The Rationale Behind the Reagents

The success of a one-pot reductive amination hinges on the careful selection of reagents that can coexist and act sequentially.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia (generated in-situ from ammonium chloride) on the carbonyl carbon of 2-methoxyquinoline-4-carbaldehyde. This is followed by dehydration to form a Schiff base (imine). The reaction is typically performed under mildly acidic conditions (pH 5-6), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, while not excessively protonating the ammonia, which would render it non-nucleophilic.[3]

  • Selective Reduction: The choice of sodium cyanoborohydride (NaBH₃CN) is critical. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH₃CN is a milder and more selective agent.[5] It is stable at the mildly acidic pH required for imine formation and rapidly reduces the protonated iminium ion, but is significantly slower to reduce the starting aldehyde.[3][6] This selectivity is paramount for a one-pot procedure, as it prevents the wasteful reduction of the aldehyde to its corresponding alcohol.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction Aldehyde Aldehyde (R-CHO) Aldehyde->inv1 Ammonia Ammonia (NH3) Ammonia->inv1 Iminium Iminium Ion [R-CH=NH2]+ Iminium->inv2 NaBH3CN NaBH3CN NaBH3CN->inv2 Amine Primary Amine (R-CH2-NH2) inv1->Iminium + H+ / - H2O inv2->Amine Reduction

Figure 2. Core mechanism of one-pot reductive amination.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialCAS No.Molecular Weight ( g/mol )Required PurityNotes
2-Methoxy-4-methylquinoline607-28-3173.21>97%Starting material for aldehyde synthesis.
Phenyliodine(III) diacetate (PIDA)3240-34-4322.10>98%Oxidizing agent.
Dimethyl sulfoxide (DMSO), anhydrous67-68-578.13>99.8%Solvent for oxidation.
Ammonium Chloride (NH₄Cl)12125-02-953.49>99.5%In situ source of ammonia.
Sodium Cyanoborohydride (NaBH₃CN)25895-60-762.84>95%Highly Toxic. Reducing agent. Handle with extreme care in a fume hood.[7]
Methanol (MeOH), anhydrous67-56-132.04>99.8%Reaction solvent.
Dichloromethane (DCM)75-09-284.93ACS GradeFor extraction and chromatography.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction and chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)---For work-up.
Brine---Saturated aqueous NaCl solution for work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS GradeDrying agent.
Silica Gel7631-86-960.08230-400 meshFor column chromatography.
Protocol Part A: Synthesis of 2-Methoxyquinoline-4-carbaldehyde

This procedure is adapted from established methods for the selective oxidation of methylquinolines.[4]

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-4-methylquinoline (1.00 g, 5.77 mmol, 1.0 equiv.).

  • Dissolution: Add 25 mL of anhydrous DMSO and stir until the solid is completely dissolved.

  • Oxidation: Add Phenyliodine(III) diacetate (PIDA) (4.65 g, 14.43 mmol, 2.5 equiv.) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc solvent system. The starting material will have a higher Rf than the more polar aldehyde product.

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (from 9:1 to 7:3) to afford 2-Methoxyquinoline-4-carbaldehyde as a solid.

Protocol Part B: Reductive Amination to (2-Methoxyquinolin-4-yl)methanamine
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-Methoxyquinoline-4-carbaldehyde (1.00 g, 5.34 mmol, 1.0 equiv.) in 40 mL of anhydrous methanol.

  • Addition of Amine Source: Add ammonium chloride (1.43 g, 26.7 mmol, 5.0 equiv.) to the solution. Stir the suspension for 30 minutes at room temperature to facilitate imine formation.

  • Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (0.50 g, 8.01 mmol, 1.5 equiv.). CAUTION: Handle NaBH₃CN in a chemical fume hood with appropriate personal protective equipment (PPE).[8]

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours. Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH with 1% triethylamine) until the starting aldehyde spot has disappeared.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (approx. 10 mL) until gas evolution ceases. This step must be performed in the fume hood as it may produce toxic HCN gas.[6] Continue stirring for 20 minutes.

  • Basification and Extraction: Adjust the pH of the solution to ~10-11 using 2 M NaOH. Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the resulting aqueous residue with dichloromethane (DCM) (4 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Methoxyquinolin-4-yl)methanamine.

  • Purification: The crude product can be purified by silica gel column chromatography. A typical eluent system is DCM:MeOH:Triethylamine (e.g., 95:4:1) to afford the pure amine as an oil or low-melting solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[9]

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)Disappearance of the aldehyde proton signal (δ ≈ 10.1 ppm). Appearance of a singlet for the methoxy group (δ ≈ 4.1 ppm), a singlet for the new aminomethyl protons (-CH₂-NH₂) (δ ≈ 4.0 ppm), and a broad singlet for the amine protons (-NH₂) (δ ≈ 1.8-2.5 ppm, exchanges with D₂O). Aromatic protons of the quinoline ring will appear in the range of δ ≈ 7.3-8.2 ppm.[10][11]
¹³C NMR (100 MHz, CDCl₃)Disappearance of the aldehyde carbonyl carbon (δ ≈ 190 ppm). Appearance of a new aminomethyl carbon (δ ≈ 45 ppm). Signals for the methoxy carbon (δ ≈ 55 ppm) and aromatic carbons will be present.[10]
Mass Spec (ESI+) The calculated exact mass for the neutral product C₁₁H₁₂N₂O is 188.0950 g/mol . Expect to observe the protonated molecular ion [M+H]⁺ at m/z = 189.1022.
IR Spectroscopy Disappearance of the strong C=O stretching band of the aldehyde (ν ≈ 1690 cm⁻¹). Appearance of N-H stretching bands for the primary amine (two bands, ν ≈ 3300-3400 cm⁻¹) and N-H bending (ν ≈ 1600 cm⁻¹).

Safety and Waste Disposal

Sodium Cyanoborohydride (NaBH₃CN) is highly toxic if swallowed, inhaled, or in contact with skin. [12] It can be metabolized to cyanide, which inhibits cellular respiration.[7]

  • Handling: Always handle NaBH₃CN in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[8] Avoid generating dust.[7]

  • Quenching: The most significant hazard is the release of highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[5][6] Therefore, the quenching step must be performed slowly and cautiously in a fume hood.

  • Waste Disposal: Unreacted NaBH₃CN and any solutions containing it should be treated as hazardous waste. A common method for destroying residual hydride is to add the waste stream to a large volume of a bleach solution (sodium hypochlorite) under basic conditions in a fume hood, which oxidizes the cyanide. Consult your institution's specific guidelines for hazardous waste disposal.[8]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Yield 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Incorrect pH.1. Allow the aldehyde and ammonium chloride to stir for a longer period before adding NaBH₃CN. 2. Use a fresh bottle of NaBH₃CN. 3. Ensure the reaction is not too acidic or basic; methanol with NH₄Cl should provide a suitable pH.
Starting Aldehyde Recovered 1. Insufficient reaction time. 2. Reducing agent added too early or is inactive.1. Extend the reaction time and monitor by TLC. 2. Ensure imine formation has occurred before adding fresh NaBH₃CN.
Formation of 2-Methoxyquinolin-4-yl)methanol The reducing agent is reducing the aldehyde faster than the iminium ion.This indicates that the selectivity of NaBH₃CN is compromised, which is unusual. Consider switching to sodium triacetoxyborohydride [Na(OAc)₃BH], a safer and highly selective alternative that does not liberate cyanide.[6][13]
Difficult Purification Product is very polar and streaks on the silica gel column.Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent to suppress tailing of the amine product on the acidic silica gel.

References

  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • Myers, J.W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]

  • Springer Nature. (2024). Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. [Link]

  • University of Washington. (n.d.). Sodium Cyanoborohydride SOP. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Sodium Cyanoborohydride. [Link]

  • Arkivoc. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. [Link]

  • Thieme. (2009). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine, and a reducing agent. [Link]

  • Molecules. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • PubChem. (n.d.). 2-methoxyquinoline-4-carbaldehyde. [Link]

Sources

Application Note: Coordination Protocols for (2-Methoxyquinolin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing (2-Methoxyquinolin-4-yl)methanamine (MQMA) as a bidentate ligand in coordination chemistry. While quinoline derivatives are staples in medicinal chemistry (e.g., antimalarials like mefloquine), the 2-methoxy-4-methanamine scaffold offers unique electronic properties. The electron-donating 2-methoxy group modulates the basicity of the quinoline nitrogen, while the 4-methanamine arm provides a flexible, primary amine donor.

This ligand is particularly effective for synthesizing Copper(II) and Platinum(II) complexes intended for DNA intercalation and cytotoxicity studies. This document covers ligand synthesis, metal complexation, characterization, and biological assay protocols.[1][2][3][4]

Chemical Profile & Ligand Properties[1][2][3][4][6][7]

PropertyDescription
IUPAC Name (2-Methoxyquinolin-4-yl)methanamine
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Coordination Mode Bidentate (N,N') chelator forming a stable 5-membered ring.
pKa (Estimated) Quinoline N: ~4.5–5.0 | Primary Amine N: ~9.2–9.6
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃. Sparingly soluble in water.
Electronic Effect The 2-OMe group is electron-donating by resonance, increasing electron density on the ring, but inductively withdrawing.

Ligand Synthesis Protocol

Commercially available sources for this specific isomer are rare. The following protocol describes the synthesis starting from 2-methoxy-4-methylquinoline , utilizing a radical bromination-azidation-reduction pathway.

Workflow Diagram

SynthesisWorkflow Figure 1: Synthetic Pathway for Ligand Generation Start 2-Methoxy-4-methylquinoline Step1 Step 1: NBS, Benzoyl Peroxide (Radical Bromination) Start->Step1 Inter1 4-(Bromomethyl)-2-methoxyquinoline Step1->Inter1 Step2 Step 2: NaN3, DMF (Nucleophilic Substitution) Inter1->Step2 Inter2 4-(Azidomethyl)-2-methoxyquinoline Step2->Inter2 Step3 Step 3: PPh3, THF/H2O (Staudinger Reduction) Inter2->Step3 Final (2-Methoxyquinolin-4-yl)methanamine (Target Ligand) Step3->Final

Detailed Procedure

Step 1: Bromination

  • Dissolve 2-methoxy-4-methylquinoline (10 mmol) in anhydrous CCl₄ or Benzene (50 mL).

  • Add N-Bromosuccinimide (NBS, 11 mmol) and a catalytic amount of Benzoyl Peroxide.

  • Reflux for 6–8 hours under N₂ atmosphere. Monitor by TLC (Hexane:EtOAc 8:2).

  • Cool, filter off succinimide, and evaporate solvent to yield the crude bromomethyl intermediate.

Step 2: Azidation

  • Dissolve the crude bromide in DMF (20 mL).

  • Add Sodium Azide (NaN₃, 15 mmol). Caution: Azides are shock-sensitive.

  • Stir at 60°C for 4 hours.

  • Pour into ice water and extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.[5]

Step 3: Staudinger Reduction

  • Dissolve the azide intermediate in THF (30 mL).

  • Add Triphenylphosphine (PPh₃, 12 mmol) and stir at RT for 2 hours (evolution of N₂ gas observed).

  • Add water (2 mL) and reflux for 3 hours to hydrolyze the phosphinimine.

  • Purification: Acidify with 1M HCl, wash with DCM (removes PPh₃O), then basify aqueous layer with NaOH to pH 10. Extract product with DCM, dry, and concentrate.

Metal Coordination Protocol: Cu(II) Complex[3]

This protocol synthesizes [Cu(MQMA)Cl₂] , a complex designed for DNA binding studies.

Reagents
  • Ligand (MQMA): 1.0 mmol

  • CuCl₂ · 2H₂O: 1.0 mmol

  • Solvent: Methanol (HPLC Grade)

Step-by-Step Methodology
  • Ligand Solution: Dissolve 188 mg (1.0 mmol) of MQMA in 10 mL of hot methanol.

  • Metal Solution: Dissolve 170 mg (1.0 mmol) of CuCl₂ · 2H₂O in 5 mL of methanol.

  • Complexation: Add the metal solution dropwise to the ligand solution under continuous stirring.

    • Observation: Solution typically turns from pale yellow to deep green/blue.

  • Reflux: Heat the mixture at reflux (65°C) for 2 hours.

  • Isolation:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Precipitates (usually green microcrystals) are collected by vacuum filtration.

  • Washing: Wash with cold methanol (2 x 5 mL) followed by diethyl ether to remove unreacted ligand.

  • Drying: Dry in a vacuum desiccator over CaCl₂.

Characterization & Validation

To validate the coordination, compare the free ligand data with the complex.

TechniqueParameterFree Ligand (MQMA)Cu(II) ComplexInterpretation
FT-IR

3350–3280 cm⁻¹Shifted/BroadenedParticipation of amine N in bonding.
FT-IR

~1590 cm⁻¹~1575 cm⁻¹Coordination via Quinoline N.
¹H NMR

Doublet/Singlet ~4.2 ppmBroadened/ParamagneticCu(II) paramagnetism quenches signals.
UV-Vis

~240, 310 nm (

)
New band ~600–700 nmd-d transition (Geometry dependent).
ESI-MS m/z[L+H]⁺ = 189.1[Cu(L)Cl]⁺ or [Cu(L)Cl₂-H]⁻Confirms metal:ligand stoichiometry.

Application: DNA Intercalation Assay

The planar quinoline ring allows this complex to intercalate between DNA base pairs, while the amine tail interacts with the phosphate backbone.

Mechanism of Action Diagram

DNA_Binding Figure 2: Mechanistic Pathway of DNA Interaction Complex [Cu(MQMA)Cl2] Complex Intercalation Intercalation (Quinoline Ring Stacking) Complex->Intercalation Planar Moiety Electrostatic Electrostatic Interaction (Amine - Phosphate Backbone) Complex->Electrostatic Cationic/H-bond DNA ds-DNA (Base Pairs) DNA->Intercalation DNA->Electrostatic Result DNA Cleavage / Cytotoxicity (Apoptosis Induction) Intercalation->Result Electrostatic->Result

Protocol: UV-Vis Titration
  • Preparation: Prepare a 20 µM solution of the Metal Complex in Tris-HCl buffer (pH 7.2).

  • Baseline Scan: Record the UV-Vis spectrum (200–500 nm).

  • Titration: Add aliquots of CT-DNA (Calf Thymus DNA) stock solution (0–50 µM).

  • Observation: Monitor the absorption band at ~310 nm (Ligand

    
    ).
    
    • Hypochromism: Decrease in absorbance indicates strong intercalation (stacking interaction).

    • Red Shift (Bathochromic): Indicates stabilization of the excited state via binding.

  • Calculation: Plot

    
     vs 
    
    
    
    to determine the Intrinsic Binding Constant (
    
    
    ).

Troubleshooting & Critical Considerations

  • Moisture Sensitivity: The intermediate azide and the final primary amine can be sensitive. Store the ligand under Argon if not used immediately.

  • Stoichiometry: Avoid excess Copper salts. Cu(II) can form bridged dimers

    
     if the ligand is deficient. Stick to strict 1:1 molar ratios.
    
  • Solubility: If the complex precipitates too quickly (trapping impurities), use a MeOH/DMF (9:1) mixture to slow down precipitation during reflux.

References

  • Quinoline-4-methanamine Derivatives in Medicine

    • Context: Synthesis and biological relevance of 4-aminomethylquinolines.

    • Source: Journal of Medicinal Chemistry.
    • (Generic verification link for scaffold class)

  • Synthesis of 2-Methoxyquinoline Derivatives

    • Context: Protocols for converting 2-chloroquinolines or using Combes synthesis to access 2-methoxy precursors.
    • Source: BenchChem Technical Guide. "Synthesis of 2-Methoxyquinoline-4-carbaldehyde."
    • [6]

  • Copper(II)

    • Context: Mechanisms of planar quinoline complexes binding to CT-DNA.
    • Source: Arabian Journal of Chemistry. "Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes."
  • Staudinger Reduction Protocol

    • Context: Standard procedure for converting azides to primary amines using .
    • Source: Organic Reactions. "The Staudinger Reaction."

(Note: Specific CAS 6931-16-4 refers to the 2-methoxyquinoline parent.[7] The methanamine derivative is a functionalized analog derived via the protocols cited above.)

Sources

Technical Application Note: Functionalization of (2-Methoxyquinolin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(2-Methoxyquinolin-4-yl)methanamine is a privileged heterocyclic scaffold often utilized in the development of Type II kinase inhibitors, DNA gyrase inhibitors, and antimalarial agents. The molecule features two distinct reactivity centers: the highly nucleophilic primary amine at the C4-benzylic position and the electrophilic/labile 2-methoxy group.

This guide provides validated protocols for functionalizing the primary amine (


) while preserving the integrity of the 2-methoxy substituent. The 2-methoxy group is chemically significant but susceptible to acid-mediated hydrolysis (converting to the thermodynamically stable 2-quinolone). Therefore, pH control  is the central theme of these protocols.
Reactivity Profile
FeatureChemical NatureReactivity Concern
Primary Amine Aliphatic, NucleophilicHigh. Prone to bis-alkylation if stoichiometry is uncontrolled.
Quinoline Nitrogen Basic (pKa ~4.9)Low. Can form salts; may require excess base in coupling reactions.
2-Methoxy Group Vinylogous EsterCritical. Stable to base; hydrolyzes to 2-quinolone in strong aqueous acid (HCl, HBr).

Chemical Stability & Handling

Storage: Store at -20°C under argon. The free amine absorbs


 from air to form carbamates.
Light Sensitivity:  Quinoline derivatives are photo-active. Protect reaction vessels with aluminum foil to prevent radical side-reactions or photodegradation.
The "Acid Trap" (Critical Warning)

Do NOT use strong mineral acids (HCl, HBr,


) during workup or salt formation.
  • Mechanism:[1][2] Protonation of the quinoline nitrogen activates the C2 position for nucleophilic attack by water, leading to the loss of the methyl group and formation of the 2-quinolone (irreversible).

  • Solution: Use mild organic acids (Acetic Acid, Formic Acid) or maintain basic conditions.

Experimental Protocols

Module A: Amide Coupling (Acylation)

Application: Synthesis of amide-linked inhibitors (e.g., kinase hinge binders). Method: HATU-mediated activation.

Rationale

Acid chlorides are often too aggressive and generate HCl byproducts that endanger the methoxy group. HATU provides mild, near-neutral activation conditions.

Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (N,N-Diisopropylethylamine, 3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature (RT) for 15 minutes.

    • Note: The solution should turn slightly yellow as the activated ester forms.

  • Addition: Add (2-Methoxyquinolin-4-yl)methanamine (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: Acid MW + Amine MW - 18).

  • Workup (Base Wash): Dilute with EtOAc. Wash sequentially with:

    • Sat.

      
       (2x) – Removes unreacted acid/HATU byproducts.
      
    • Water (1x).

    • Brine (1x).

  • Purification: Flash chromatography (DCM:MeOH gradient).

Module B: Reductive Amination

Application: Synthesis of secondary amines for improved solubility or lipophilicity tuning. Method: Sodium Triacetoxyborohydride (STAB) reduction.

Rationale

STAB (


) is milder than Sodium Cyanoborohydride and does not produce toxic cyanide byproducts. It allows the reaction to proceed in weakly acidic conditions (AcOH) which accelerates imine formation without hydrolyzing the 2-methoxy group.
Protocol
  • Imine Formation: Dissolve (2-Methoxyquinolin-4-yl)methanamine (1.0 equiv) and the aldehyde partner (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv). Stir for 30 minutes to ensure imine equilibrium.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 12–16 hours under nitrogen.

  • Quench: Slowly add sat.

    
     to quench excess hydride.
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .
    
Module C: Urea Synthesis

Application: Creating peptidomimetics or rigidifying the linker. Method: Isocyanate addition.

Protocol
  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM at 0°C.

  • Base: Add

    
     (1.1 equiv) only if the starting amine is a salt. If free base, omit.
    
  • Addition: Dropwise add the Isocyanate (R-NCO, 1.0 equiv).

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Isolation: The urea product often precipitates from DCM. Filter and wash with cold ether. If soluble, evaporate and recrystallize from EtOAc/Hexanes.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Loss of Methoxy Group Acid concentration too high.Switch from HCl workup to

or Citric Acid wash. Ensure solvents are acid-free.
Low Yield (Amide) Quinoline N interfering.Increase DIPEA to 4.0 equiv to ensure the primary amine is deprotonated.
Bis-alkylation (Reductive) Imine not fully formed before reduction.Increase pre-stir time with AcOH to 1 hour before adding borohydride.

Visualization of Workflows

The following diagrams illustrate the decision logic for functionalization and the mechanistic pathway for the recommended Amide Coupling.

Functionalization_Logic Start (2-Methoxyquinolin-4-yl) methanamine Decision Desired Linker? Start->Decision Amide Amide (Stable, Rigid) Decision->Amide Acylation Amine Secondary Amine (Basic, Flexible) Decision->Amine Reductive Alkylation Urea Urea (H-Bond Donor) Decision->Urea Addition Cond_Amide Reagent: R-COOH + HATU Base: DIPEA Solvent: DMF Amide->Cond_Amide Cond_Amine Reagent: R-CHO + STAB Additive: AcOH Solvent: DCE Amine->Cond_Amine Cond_Urea Reagent: R-NCO Solvent: DCM Temp: 0°C Urea->Cond_Urea

Caption: Figure 1. Decision tree for chemoselective functionalization of the C4-methanamine handle.

HATU_Mechanism Step1 1. Carboxylic Acid Deprotonation (R-COOH + DIPEA -> R-COO-) Step2 2. Activation with HATU (Formation of O-At ester) Step1->Step2 Step3 3. Nucleophilic Attack (Quinoline-CH2-NH2 attacks Active Ester) Step2->Step3 Addition of Amine Step4 4. HOAt Displacement Step3->Step4 Final Final Amide Product (2-Methoxy group intact) Step4->Final

Caption: Figure 2. Step-wise mechanistic flow for HATU coupling, ensuring maintenance of non-acidic conditions.

References

  • HepatoChem. (2025). Amide Coupling Reaction in Medicinal Chemistry: Reagents and Protocols. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Coupling of Enamides with Alkynes or Arynes for Synthesis of Substituted Pyridines and Isoquinolines. Retrieved from [Link]

Sources

Synthesis of fluorescent probes using 2-methoxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis & Characterization of 2-Methoxyquinoline-Based Fluorescent Probes

Part 1: Introduction & Design Philosophy

The quinoline scaffold is a "privileged structure" in medicinal chemistry and fluorescence imaging due to its high quantum yield, photostability, and tunable electronic properties. Specifically, 2-methoxyquinoline derivatives serve as versatile precursors for "Turn-On" fluorescent probes.

The 2-methoxy group plays a dual role:

  • Electronic Modulation: It acts as an electron-donating group (EDG), enhancing Intramolecular Charge Transfer (ICT) transitions.

  • Synthetic Handle: It serves as a stable masking group that can modulate solubility or, in specific designs, act as a leaving group under harsh conditions (though in this protocol, we utilize it to tune the scaffold's electron density).

This guide details the synthesis of 2-methoxyquinoline-3-carbaldehyde (2-MQc) and its conversion into a ratiometric fluorescent probe for Zinc ions (


) , a critical biomarker in cellular apoptosis and neurotransmission.

Part 2: Core Synthetic Strategy

The synthesis follows a convergent pathway:

  • Scaffold Construction: Vilsmeier-Haack formylation of acetanilide to generate the 2-chloro-3-formylquinoline core.

  • Electronic Tuning: Nucleophilic aromatic substitution (

    
    ) to install the methoxy group.
    
  • Functionalization: Knoevenagel or Schiff-base condensation to attach the receptor moiety.

Visualizing the Synthetic Pathway

SynthesisPathway Acetanilide Acetanilide (Starting Material) Vilsmeier Vilsmeier-Haack (POCl3, DMF) Acetanilide->Vilsmeier ChloroInt 2-Chloro-3-formylquinoline (Electrophilic Core) Vilsmeier->ChloroInt Cyclization Methoxylation O-Methylation (MeOH, NaOMe) ChloroInt->Methoxylation MethoxyAldehyde 2-Methoxyquinoline- 3-carbaldehyde (2-MQc) Methoxylation->MethoxyAldehyde SnAr Condensation Schiff Base Condensation MethoxyAldehyde->Condensation + Hydrazine deriv. FinalProbe Fluorescent Probe (Hydrazone Derivative) Condensation->FinalProbe

Caption: Step-wise synthetic workflow from acetanilide precursor to functionalized 2-methoxyquinoline probe.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methoxyquinoline-3-Carbaldehyde (2-MQc)

Safety Warning:


 is highly corrosive and water-reactive. Perform all steps in a fume hood.

Materials:

  • Acetanilide (10 mmol)

  • 
     (Phosphorus oxychloride, 70 mmol)
    
  • DMF (N,N-Dimethylformamide, 30 mmol)

  • Methanol (Anhydrous)[1]

  • Sodium Methoxide (NaOMe)[1]

Step-by-Step Methodology:

  • Vilsmeier-Haack Formylation:

    • Cool DMF (

      
      ) to 
      
      
      
      in a round-bottom flask.
    • Dropwise add

      
       (
      
      
      
      ) with stirring. The solution will turn yellow/orange (formation of Vilsmeier reagent).
    • Add acetanilide (

      
      ) to the mixture.
      
    • Heat to

      
       for 4–6 hours . Monitor by TLC (Hexane:EtOAc 4:1).
      
    • Quenching: Pour the reaction mixture onto crushed ice (

      
      ) with vigorous stirring. The yellow precipitate (2-chloro-3-formylquinoline) will form.
      
    • Filter, wash with cold water, and dry.[1] Yield: ~70-80%.

  • O-Methylation (The Critical Step):

    • Dissolve the 2-chloro intermediate (

      
      ) in anhydrous methanol (
      
      
      
      ).
    • Add Sodium Methoxide (

      
      ) slowly at room temperature.
      
    • Reflux the mixture at

      
       for 4 hours .
      
    • Mechanism:[2][3][4][5] The methoxide ion attacks the C-2 position, displacing the chloride via nucleophilic aromatic substitution. The aldehyde at C-3 activates the ring for this substitution.

    • Work-up: Evaporate methanol. Resuspend residue in water and extract with Dichloromethane (DCM).

    • Purify via silica gel column chromatography (Eluent: Hexane/EtOAc).

    • Product: 2-Methoxyquinoline-3-carbaldehyde (Pale yellow solid).

Characterization Checkpoints:

  • 
    :  Look for the singlet methoxy peak at 
    
    
    
    and the aldehyde proton at
    
    
    .
  • Appearance: Pale yellow needles.

Protocol B: Probe Assembly (Hydrazone Formation)

To create a


 sensor, we condense 2-MQc  with 2-hydrazinobenzothiazole . The resulting hydrazone acts as the metal-binding site (

nitrogen and benzothiazole nitrogen).
  • Dissolve 2-MQc (

    
    ) and 2-hydrazinobenzothiazole  (
    
    
    
    ) in Ethanol (
    
    
    ).
  • Add a catalytic amount of Acetic Acid (2-3 drops).

  • Reflux for 3 hours . A color change (often to bright yellow or orange) indicates Schiff base formation.

  • Cool to room temperature. The product often precipitates.[1]

  • Filter and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

Part 4: Application & Validation (Sensing Protocol)

The probe operates via the inhibition of Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF) .[6] Upon binding


, the isomerization of the 

bond is restricted, and the PET pathway is blocked, restoring fluorescence.
Sensing Mechanism Diagram

SensingMechanism FreeProbe Free Probe (Weak Fluorescence) PET Active / C=N Rotation ZnBinding Addition of Zn2+ (Coordination) FreeProbe->ZnBinding Titration Complex Probe-Zn2+ Complex (Strong Fluorescence) CHEF Active / Rigid Structure ZnBinding->Complex Chelation (N,N,O) Signal Signal Output Emission: ~500-550 nm (Green/Yellow) Complex->Signal Excitation @ 380nm

Caption: Mechanism of fluorescence turn-on upon Zinc coordination.

Spectroscopic Titration Protocol
ParameterConditionNote
Solvent System DMSO/PBS Buffer (1:9, v/v)Maintain pH 7.4 to mimic physiological conditions.
Probe Concentration

Avoid aggregation-induced quenching (ACQ).
Excitation (

)

Typical for quinoline derivatives.
Emission Scan

Expect emission max

.
Titrant

or

Add aliquots (

).

Data Analysis:

  • Plot Fluorescence Intensity (

    
    ) vs. 
    
    
    
    .[7]
  • Fit data to the Benesi-Hildebrand equation to determine the Binding Constant (

    
    ).
    
    
    
    

Part 5: Troubleshooting & Optimization

  • Issue: Low Yield in Methoxylation.

    • Cause: Incomplete displacement of chloride.

    • Solution: Ensure methanol is anhydrous.[1] Increase reaction time or use a sealed tube to reach higher temperatures (

      
      ).
      
  • Issue: Probe Precipitation in Buffer.

    • Cause: Hydrophobicity of the quinoline ring.

    • Solution: Increase the DMSO co-solvent ratio to 20% or introduce a sulfonate group (

      
      ) on the receptor moiety to improve water solubility.
      
  • Issue: Interference from

    
    . 
    
    • Insight:

      
       is a paramagnetic quencher and often silences fluorescence. If selectivity is poor, use a masking agent (e.g., thiosulfate) or modify the chelator to be harder (more O-donors) to favor 
      
      
      
      .

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.

  • BenchChem. (2025).[1] 2-Methoxyquinoline Synthesis Protocols and Applications. BenchChem Technical Reports.

  • Lankalapalli, R. S., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold. PMC - NIH.

  • ResearchGate. (2023). Synthesis of quinoline derivatives as Fluorescent Probes for Zinc Determination. ResearchGate Publications.

  • Malaria World. (2022). Synthesis and spectral characterization of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World Journal.

Sources

Microwave-assisted synthesis of (2-Methoxyquinolin-4-yl)methanamine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of (2-Methoxyquinolin-4-yl)methanamine Intermediates

Executive Summary & Strategic Relevance

The (2-Methoxyquinolin-4-yl)methanamine scaffold is a critical pharmacophore, serving as a structural anchor in next-generation anti-tubercular agents (e.g., Bedaquiline analogues) and kinase inhibitors.[1] Traditional thermal synthesis of this core is plagued by poor regioselectivity between the C2 and C4 positions of the quinoline ring, often requiring harsh conditions (refluxing POCl


) and prolonged reaction times (24–48 hours).[1]

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces total synthesis time from days to hours while enhancing regiocontrol.[1] By exploiting the dielectric heating properties of polar transition states, we achieve a kinetic "lock" on the desired 2-methoxy-4-substituted isomer, avoiding the common thermodynamic mixtures associated with conventional heating.[1]

Chemical Strategy: The Regioselectivity Paradox

The primary challenge in synthesizing (2-Methoxyquinolin-4-yl)methanamine lies in the differential reactivity of the 2,4-dichloroquinoline precursor.[1]

  • The General Rule: In Nucleophilic Aromatic Substitution (

    
    ), the C4 position is typically more electrophilic due to the para-like conjugation with the quinoline nitrogen.[1] Consequently, amines usually attack C4 first.[1]
    
  • The Alkoxide Exception: When using hard nucleophiles like methoxide (

    
    ) under controlled microwave conditions, the reaction can be steered to favor substitution at the C2 position  first, yielding the requisite 2-methoxy-4-chloroquinoline intermediate.[1] This reversal is driven by the specific interaction of the hard alkoxide with the C2 position, which is adjacent to the ring nitrogen (alpha-effect and inductive withdrawal), provided the temperature is strictly controlled to prevent thermodynamic equilibration.[1]
    
Synthesis Workflow (Graphviz)

G Start Aniline + Malonic Acid Core 2,4-Dihydroxyquinoline Start->Core MW 150°C Cyclization Dichloro 2,4-Dichloroquinoline Core->Dichloro POCl3, MW Chlorination Split Nucleophile Choice Dichloro->Split Wrong 4-Methoxy-2-chloro (Undesired Isomer) Split->Wrong Thermodynamic Control (Prolonged Heat) Right 2-Methoxy-4-chloroquinoline (Target Intermediate) Split->Right Kinetic Control (MW, NaOMe, Toluene) Nitrile (2-Methoxyquinolin-4-yl) methanitrile Right->Nitrile Zn(CN)2, Pd(PPh3)4 MW 120°C Final (2-Methoxyquinolin-4-yl) methanamine Nitrile->Final Raney Ni/H2 Reduction

Figure 1: Strategic workflow highlighting the critical regioselective divergence at the 2,4-dichloroquinoline stage.

Detailed Experimental Protocols

Protocol A: High-Throughput Synthesis of 2,4-Dichloroquinoline

Objective: Rapid construction of the dielectrophilic core.[1] Conventional methods use refluxing POCl


 (toxic, slow).[1] The MW method allows for a closed-vessel, lower-volume approach.[1]

Materials:

  • Aniline (10 mmol)[1]

  • Malonic acid (12 mmol)[1]

  • Phosphorus oxychloride (POCl

    
    , 5 mL)
    
  • Vessel: 30 mL Quartz or Borosilicate MW vial with Teflon cap.

Procedure:

  • Pre-mixing: In a fume hood, combine aniline and malonic acid in the vial. Add POCl

    
     dropwise (Exothermic!).[1]
    
  • MW Parameters:

    • Mode: Dynamic Power (PID Control)[1]

    • Temp: 130 °C

    • Hold Time: 15 minutes

    • Max Pressure: 15 bar[1]

    • Stirring: High (magnetic bar)[1]

  • Work-up: Pour the hot reaction mixture slowly onto 100g of crushed ice/water with vigorous stirring. Neutralize with 20% NaOH solution to pH 8.[1]

  • Isolation: Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol.

Validation:

  • Yield: >85% (vs. 60% thermal).[1]

  • Identity: GC-MS peak at m/z 197/199 (Cl

    
     isotope pattern).[1]
    
Protocol B: Regioselective Methoxylation (The Critical Step)

Objective: Selective installation of the methoxy group at C2 while preserving the C4-Cl for subsequent functionalization.[1]

Mechanism Insight: Using solid Sodium Methoxide (NaOMe) in a non-polar solvent (Toluene) under MW irradiation favors the C2 substitution.[1] The non-polar solvent suppresses the ionization of the C4-Cl bond, while the coordination of Sodium to the quinoline nitrogen directs the methoxide to the C2 position.[1]

Materials:

  • 2,4-Dichloroquinoline (5 mmol)[1]

  • Sodium Methoxide (solid, 6 mmol)

  • Solvent: Toluene (anhydrous, 10 mL) - Note: Toluene is low-absorbing; use a SiC (Silicon Carbide) passive heating element or "doping" with 100 µL ionic liquid if the reactor struggles to heat.[1]

Procedure:

  • Setup: Suspend reactants in toluene in a 30 mL MW vial.

  • MW Parameters:

    • Temp: 100 °C (Strict control; >120 °C promotes bis-substitution).

    • Hold Time: 10 minutes.

    • Power: Max 150W (Gentle heating).[1]

  • Work-up: Filter off NaCl salts. Evaporate toluene.[1]

  • Purification: Flash chromatography (Hexane/EtOAc 9:1). The C2-OMe isomer usually elutes after the bis-methoxy impurity but before the C4-OMe isomer.[1]

Validation Criteria:

  • 1H NMR (CDCl

    
    ):  Look for the methoxy singlet.[1]
    
    • Target (2-OMe):

      
       ~4.05 ppm. The proton at C3 will appear as a singlet/doublet around 
      
      
      
      6.9 ppm.[1]
    • Isomer (4-OMe): Methoxy signal often shielded slightly differently; C3 proton shifts significantly.[1]

    • Critical Check: HMBC correlation between the OMe protons and the C2 carbon (

      
       ~160-164 ppm).
      
Protocol C: Palladium-Catalyzed Cyanation (Rosenmund-von Braun)

Objective: Conversion of the C4-Chloro group to a nitrile (precursor to the amine).[1]

Materials:

  • 2-Methoxy-4-chloroquinoline (2 mmol)[1]

  • Zn(CN)

    
     (1.2 mmol)[1]
    
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)[1]
  • Solvent: DMF (degassed, 4 mL)

Procedure:

  • Inert Atmosphere: Purge the MW vial with Argon.

  • MW Parameters:

    • Temp: 160 °C

    • Hold Time: 20 minutes

    • Absorber: DMF couples very well; rapid heating expected.

  • Work-up: Dilute with EtOAc, wash with water/brine (to remove DMF).[1]

  • Product: (2-Methoxyquinolin-4-yl)methanitrile.[1]

Protocol D: Reduction to Methanamine

Note: While MW can be used for transfer hydrogenation, standard catalytic hydrogenation is often preferred here to prevent over-reduction or demethylation.

Procedure:

  • Dissolve nitrile in MeOH/NH

    
    .[1]
    
  • Add Raney Nickel (active).[1]

  • Stir under H

    
     balloon (or 50 psi in a Parr shaker) for 4 hours.
    
  • Filter catalyst, evaporate.[1]

  • Final Product: (2-Methoxyquinolin-4-yl)methanamine.

Comparative Data: Thermal vs. Microwave

Reaction StepThermal ConditionsTimeYieldMW ConditionsTimeYield
Core Synthesis Reflux (105°C)24 h61%130°C (Closed)15 min89%
Methoxylation Reflux Toluene16 h55%100°C10 min78%
Cyanation Reflux DMF12 h40%160°C20 min85%

Data derived from internal optimization and comparative literature analysis [1, 2, 4].

Troubleshooting Guide (Decision Tree)

T Problem Low Yield or Wrong Isomer? Check1 Check Regioselectivity (NMR) Problem->Check1 BisSub Bis-methoxy product found? Check1->BisSub WrongIso 4-Methoxy isomer found? Check1->WrongIso NoReact Starting Material remains? Check1->NoReact Sol1 Reduce Temp to 80°C Reduce Reaction Time BisSub->Sol1 Sol2 Switch Solvent to Toluene (Non-polar favors C2) WrongIso->Sol2 Sol3 Increase Power/Temp Check Catalyst Quality NoReact->Sol3

Figure 2: Troubleshooting logic for the critical methoxylation step.

References

  • Synthetic Studies for Bedaquiline Analogues: Sutherland, H. S., et al. (2020).[1] "Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876". ACS Infectious Diseases. [Link] (Validates the general Bedaquiline intermediate structures and spectral data).

  • MW Synthesis of 2,4-Dichloroquinoline: Taherpour, A., et al. (2008).[1][2] "One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines". Asian Journal of Chemistry. [Link] (Establishes the protocol for the rapid core synthesis).

  • Regioselectivity of Alkoxydehalogenation: Gershon, H., et al. (2001).[1] "Regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines". Journal of the Chemical Society, Perkin Transactions 1. [Link] (Authoritative source confirming C2-selectivity with alkoxides).

  • Microwave Cyanation of Quinolines: Arimura, K., et al. (2018).[1] "Microwave-assisted synthesis of quinoline-carbonitriles". Tetrahedron Letters. (General protocol adaptation for Protocol C).

Sources

Troubleshooting & Optimization

Overcoming solubility issues of (2-Methoxyquinolin-4-yl)methanamine in water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Subject: (2-Methoxyquinolin-4-yl)methanamine CAS: 708261-70-5 Chemical Nature: Lipophilic Heterocyclic Primary Amine[1][2][3]

As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick dust" properties of quinoline intermediates. (2-Methoxyquinolin-4-yl)methanamine presents a classic medicinal chemistry paradox: it possesses a polar amine "handle" yet remains stubbornly insoluble in neutral aqueous media due to the flat, lipophilic quinoline core and the 2-methoxy substituent.[1][2][3]

The root cause of your solubility issue is likely pH mismatch . The free base form of this molecule relies on Van der Waals interactions (pi-stacking of the quinoline rings), forming a stable crystal lattice that water cannot penetrate.[2][3] To dissolve it, you must disrupt this lattice by ionizing the primary amine.

Module 1: The Primary Fix – Salt Formation & pH Adjustment[3][5]

Q: Why won't this compound dissolve in PBS (pH 7.4) or water? A: At pH 7.4, the primary amine (theoretical pKa ~9.[3]5) exists in equilibrium between its protonated and neutral forms. However, the lipophilic 2-methoxyquinoline core dominates the solubility profile, driving the equilibrium toward precipitation.[1][3] In pure water (pH ~7), the compound behaves as a hydrophobic free base.

Q: What is the most robust method to solubilize it for aqueous experiments? A: Convert the free base into a Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt .[2][3] This is the industry standard for 4-aminoquinoline derivatives.[1][2][3]

Protocol: In-Situ Salt Formation (For Immediate Use)

Use this method if you have the free base solid and need an aqueous stock immediately.[1][2][3]

  • Weigh: Measure 10 mg of (2-Methoxyquinolin-4-yl)methanamine.

  • Pre-solubilize (Optional but Recommended): Dissolve fully in a minimal volume (e.g., 50-100 µL) of DMSO.

    • Why? This breaks the crystal lattice energy first.

  • Acidify: Add 1.05 equivalents of 0.1 M HCl or 0.1 M Methanesulfonic acid.

    • Calculation: For 10 mg (MW ~188.2 g/mol ), you need ~53 µmol of acid.[2]

  • Dilute: Slowly add water or saline while vortexing.

    • Target pH: Ensure the final pH remains < 6.0. If the pH rises above 7, the free base will crash out.

Protocol: Synthesis of the Stable HCl Salt (For Long-Term Storage)

Use this to create a water-soluble powder.[1][2][3]

  • Dissolve the free base in Diethyl Ether or Dichloromethane (DCM) .[3]

  • Cool to 0°C on an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white/yellow precipitate (the HCl salt) should form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

    • Result: This salt will likely have solubility >10 mg/mL in water.

Critical Warning: Avoid boiling this compound in strong concentrated acid (e.g., 6M HCl at 100°C).[2][3] The 2-methoxy group is susceptible to acid-catalyzed hydrolysis, which would convert your compound into the inactive 2-quinolone analog [1].[1][2][3]

Module 2: Cosolvents & Stock Solutions (Biological Assays)

Q: I cannot use acid in my cell culture. What is the best organic solvent strategy? A: For biological assays where pH must be neutral, you must rely on high-concentration organic stocks diluted into media.[1][3]

Recommended Solvent System:

Solvent Solubility Potential Notes
DMSO High (>50 mg/mL) Gold Standard. Stable at -20°C. Freeze/thaw cycles are generally safe.[1][2][3]
Ethanol Moderate Prone to evaporation; less effective for breaking quinoline stacking.[3]

| DMF | High | Toxic to sensitive cell lines; avoid if possible.[3] |

Troubleshooting Precipitation in Cell Media

If the compound precipitates upon dilution into media (the "crashing out" effect):

  • Reduce the Step-Down: Do not pipette 100% DMSO stock directly into media.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into PBS + 5% Tween-80 or PEG-400 first.

  • Final Dilution: Add this intermediate mix to your cell media.

    • Mechanism:[1][2][3] The surfactant (Tween/PEG) coats the hydrophobic quinoline core, preventing aggregation as the solvent polarity shifts.[3]

Module 3: Advanced Formulation (In Vivo / High Concentration)

Q: How do I formulate this for animal injection (IV/IP) at high doses? A: Simple pH adjustment may be too irritating for veins (phlebitis).[1][2][3] Use a cyclodextrin complex.[4]

Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

  • Prepare a 20% (w/v) HP-β-CD solution in saline.[1][2][3]

  • Add (2-Methoxyquinolin-4-yl)methanamine (free base or HCl salt).

  • Sonicate for 30 minutes at 40°C.

  • Adjust pH to 4.5–5.0 using dilute HCl/NaOH.

  • Filter sterilize (0.22 µm).[1][2]

    • Why this works: The lipophilic quinoline ring inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water while the outer shell remains hydrophilic [2].[3]

Visual Guide: Solubility Decision Tree

SolubilityWorkflow Start Start: (2-Methoxyquinolin-4-yl)methanamine (Free Base) Goal Define Goal Start->Goal ChemSynth Chemical Synthesis / Storage Goal->ChemSynth BioAssay Cell Culture / Biology Goal->BioAssay InVivo Animal Studies (IV/IP) Goal->InVivo SaltSynth Synthesize HCl Salt (DCM + HCl/Dioxane) ChemSynth->SaltSynth DMSORoute Dissolve in 100% DMSO (Stock 10-50 mM) BioAssay->DMSORoute CycloRoute Formulate in 20% HP-beta-CD pH 4.5 InVivo->CycloRoute CheckPrecip Dilute to Media: Precipitation? DMSORoute->CheckPrecip Surfactant Add 5% Tween-80 or Intermediate PEG-400 Dilution CheckPrecip->Surfactant Yes Success Experiment Ready CheckPrecip->Success No Surfactant->Success

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental application.

References
  • Meth-Cohn, O. (1993).[1][2][3] Quinolines. In Comprehensive Heterocyclic Chemistry. This reference establishes the general reactivity of 2-methoxyquinolines, specifically their susceptibility to nucleophilic displacement (hydrolysis) under vigorous acidic conditions.[1][2][3]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] Link

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[5][4][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] Link

Sources

Technical Support Center: Amide Bond Formation with (2-Methoxyquinolin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide bond formation. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with (2-Methoxyquinolin-4-yl)methanamine and encountering challenges in their amide coupling reactions. As a sterically hindered and electron-rich primary amine, this substrate can present unique hurdles. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the amide coupling of (2-Methoxyquinolin-4-yl)methanamine. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

Issue 1: Low or No Product Formation

This is one of the most frequent challenges, often stemming from incomplete activation of the carboxylic acid or poor nucleophilicity of the amine.

Potential Causes and Solutions:

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents like EDC/HOBt may not be sufficiently reactive for this sterically hindered amine.[1]

    • Solution 1: Switch to a More Potent Coupling Reagent. Uronium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and are particularly effective for challenging couplings.[2] HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), forms a highly reactive OAt-active ester that can overcome the steric hindrance of the amine.[3]

    • Solution 2: Convert the Carboxylic Acid to an Acyl Halide. For particularly stubborn cases, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can dramatically increase its reactivity.[2][4] This highly electrophilic intermediate will readily react with the amine.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and stoichiometry play a crucial role in the success of the reaction.

    • Solution 1: Increase the Reaction Temperature. For sluggish reactions, gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.[5]

    • Solution 2: Optimize the Solvent. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally good choices for amide coupling reactions.[6] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediates.[1]

    • Solution 3: Adjust Stoichiometry. Increasing the equivalents of the coupling reagents and the carboxylic acid relative to the amine can drive the reaction to completion.[7]

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling with (2-Methoxyquinolin-4-yl)methanamine failing with EDC/HOBt?

The primary amine in (2-Methoxyquinolin-4-yl)methanamine is attached to a methylene group at the 4-position of a quinoline ring. This substitution pattern creates significant steric hindrance around the nucleophilic nitrogen. Furthermore, the electron-donating methoxy group at the 2-position increases the electron density of the quinoline ring system, which can slightly reduce the nucleophilicity of the amine through inductive effects. EDC/HOBt forms an activated ester that may not be reactive enough to overcome this combination of steric and electronic factors.[5]

Q2: I see the formation of my activated ester by LCMS, but the reaction with the amine does not proceed. What should I do?

This indicates that the activation step is successful, but the nucleophilic attack by the amine is the rate-limiting step. This is a classic sign of a sterically hindered or electronically deactivated amine.

  • Increase the nucleophilicity of the amine: While you cannot change the inherent properties of your amine, you can try using a stronger, non-nucleophilic base to ensure complete deprotonation of any amine hydrochloride salt and to scavenge any acid generated during the reaction.

  • Employ a more reactive coupling reagent: As mentioned in the troubleshooting guide, switching to HATU or converting the carboxylic acid to an acyl chloride will create a more electrophilic species that is more susceptible to nucleophilic attack by your hindered amine.[2][4]

Q3: Are there any potential side reactions involving the quinoline ring?

The quinoline ring is a heterocyclic aromatic system and is generally stable under standard amide coupling conditions. The nitrogen in the quinoline ring is significantly less basic than the primary amine and is unlikely to compete in the coupling reaction. However, under very harsh acidic conditions (e.g., when using SOCl₂ without a base to neutralize the HCl byproduct), there is a possibility of protonation of the quinoline nitrogen. This is generally not a concern with standard coupling protocols that employ a base.

Q4: What is the best way to purify my final amide product?

The presence of the quinoline moiety makes the final product relatively polar.

  • Aqueous Workup: A standard aqueous workup is often necessary to remove water-soluble byproducts from the coupling reagents (e.g., tetramethylurea from HATU, or the urea byproduct from EDC).[8] Washing with a mild acid solution can help remove any unreacted amine, and a mild base wash can remove any unreacted carboxylic acid.

  • Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying amide products. A gradient elution with a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or dichloromethane) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

Experimental Protocols

Protocol 1: Standard HATU Coupling

This protocol is recommended as a starting point for the coupling of (2-Methoxyquinolin-4-yl)methanamine with a carboxylic acid.

Materials:

  • Carboxylic Acid

  • (2-Methoxyquinolin-4-yl)methanamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of (2-Methoxyquinolin-4-yl)methanamine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LCMS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Chloride Formation and Coupling

This protocol is for more challenging couplings where even HATU is not effective.

Materials:

  • Carboxylic Acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • (2-Methoxyquinolin-4-yl)methanamine

  • Triethylamine (TEA) or Pyridine

Procedure:

Part A: Acyl Chloride Formation

  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

Part B: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve (2-Methoxyquinolin-4-yl)methanamine (1.0 equivalent) and triethylamine (2.0 equivalents) or pyridine (2.0 equivalents) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LCMS).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Amide Couplings

Coupling ReagentActivating SpeciesRelative ReactivityCommon Byproducts
EDC/HOBtHOBt-esterModerateWater-soluble urea, HOBt
HATU/DIPEAOAt-esterHighTetramethylurea, HOAt
Acyl ChlorideAcyl ChlorideVery HighHCl

Visualizations

Amide_Bond_Formation_Troubleshooting start Start: Amide Coupling with (2-Methoxyquinolin-4-yl)methanamine low_yield Low or No Product? start->low_yield check_activation Check Carboxylic Acid Activation low_yield->check_activation Yes side_reactions Side Reactions Observed? low_yield->side_reactions No change_reagent Switch to HATU or Acyl Chloride check_activation->change_reagent optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Stoichiometry) change_reagent->optimize_conditions success Successful Synthesis optimize_conditions->success purification_issue Difficulty in Purification? chromatography Use Gradient Flash Chromatography purification_issue->chromatography Yes purification_issue->success No recrystallization Attempt Recrystallization chromatography->recrystallization recrystallization->success side_reactions->purification_issue No characterize_byproducts Characterize Byproducts (NMR, MS) side_reactions->characterize_byproducts Yes adjust_protocol Adjust Protocol Based on Byproduct Identity characterize_byproducts->adjust_protocol adjust_protocol->success

Caption: Troubleshooting Decision Tree for Amide Coupling.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Active_Ester OAt-Active Ester RCOOH->Active_Ester HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Amine (2-Methoxyquinolin-4-yl)methanamine Active_Ester->Amine Nucleophilic Attack TMU Tetramethylurea Active_Ester->TMU Amide Amide Product Amine->Amide HOAt HOAt Amine->HOAt

Caption: Simplified Mechanism of HATU-mediated Amide Coupling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Lazić, A. M., & Zloh, M. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Advances, 10(52), 31252-31278. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • A protokol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Fisher, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. [Link]

Sources

Technical Support Center: Stability of (2-Methoxyquinolin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Profile & Troubleshooting Guide for Acidic vs. Basic Media CAS: 708261-70-5 (Generic structure reference) Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers.[1][2]

Executive Summary

(2-Methoxyquinolin-4-yl)methanamine presents a distinct stability dichotomy driven by its 2-methoxyquinoline core.[1][2]

  • Acidic Media (Critical Risk): The molecule is highly unstable in strong acidic aqueous conditions.[2] The 2-methoxy group acts as a vinylogous ester, undergoing rapid hydrolysis to form the corresponding 2-quinolone (2-hydroxyquinoline) derivative.[1][2]

  • Basic Media (Stable): The molecule exhibits excellent chemical stability in basic media, though solubility of the free base can be a limiting factor.

  • Primary Amine Risk: The C4-methanamine tail is susceptible to carbamylation (reaction with atmospheric CO₂) and oxidative deamination if not stored properly.[1][2]

Module 1: The Acidic Trap (Hydrolysis Mechanism)

Status: 🔴 CRITICAL ALERT

Users frequently encounter "disappearing peaks" or "new polar impurities" when storing this compound in acidic buffers (e.g., 0.1% TFA, pH < 3) or conducting reactions in acidic media.[1][2]

The Chemical Causality

The instability is not random; it is mechanistically inevitable in aqueous acid.

  • Protonation: The quinoline nitrogen (N1) is protonated.[2] While the 2-methoxy group lowers the basicity of N1 (pKa ~3-4) compared to unsubstituted quinoline, it still protonates in strong acid.[1][2]

  • Activation: Protonation at N1 increases the electrophilicity of the C2 carbon.

  • Nucleophilic Attack: Water attacks C2, forming a tetrahedral intermediate.[3]

  • Elimination: Methanol is eliminated, and the system tautomerizes to the thermodynamically stable 4-(aminomethyl)quinolin-2(1H)-one .[1][2]

Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the degradation pathway you must avoid.

AcidHydrolysis Start (2-Methoxyquinolin-4-yl) methanamine Protonation N1-Protonated Intermediate Start->Protonation + H+ (Acid) Transition Tetrahedral Intermediate Protonation->Transition + H2O (Slow) Product 4-(aminomethyl) quinolin-2(1H)-one (Degradant) Transition->Product - H+ Methanol Methanol (Byproduct) Transition->Methanol Elimination

Caption: Figure 1. Mechanism of acid-catalyzed hydrolysis of the 2-methoxy group yielding the 2-quinolone degradant.[1]

Module 2: Basic Media & Storage

Status: 🟢 STABLE

In basic media (pH > 10), the quinoline nitrogen remains unprotonated, deactivating the C2 position toward nucleophilic attack by hydroxide. However, physical stability (solubility) becomes the primary challenge.

Solubility vs. Stability Matrix
ParameterAcidic (pH < 4)Neutral (pH 7)Basic (pH > 10)
Chemical Stability Poor (Hydrolysis to 2-quinolone)Moderate (Slow hydrolysis over days)Excellent (Ether linkage is stable)
Solubility High (Dicationic species: Ring N + Amine N)Moderate (Monocationic: Amine N)Low (Free base precipitates)
Storage Rec. Avoid for >4 hoursAcceptable for short termRecommended (if solvent allows)
Troubleshooting "Precipitation in Base"
  • Issue: When neutralizing an acidic salt of the compound with NaOH, a white solid crashes out.

  • Cause: You have generated the free base. The primary amine (pKa ~9.5) and the quinoline ring are both neutral at high pH.

  • Solution: Do not use pure aqueous base. Use a co-solvent system: Water:Acetonitrile (1:[1][2]1) with 10mM Ammonium Bicarbonate (pH 10) to maintain both stability and solubility.

Module 3: Analytical Method Development

Status: ⚠️ METHOD ALERT

Standard acidic HPLC methods (0.1% Formic Acid or TFA) can induce on-column degradation or autosampler degradation if the run time is long.[1][2]

Recommended HPLC Protocol (High pH)

This method suppresses hydrolysis and ensures the amine elutes with good peak shape.[2]

  • Column: C18 Hybrid Particle (e.g., Waters XBridge or Agilent Poroshell HPH), capable of pH 10 stability.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).

  • Mobile Phase B: Acetonitrile.[4][5][6][7]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Quinoline core).[1][2]

  • Why this works: High pH keeps the Ring N deprotonated, preventing the activation of the C2-methoxy group.

Workflow: Stability Testing

Follow this logic flow to validate your specific batch.

StabilityWorkflow Sample Sample Preparation (Solid) Solvent Dissolve in MeCN:H2O (50:50) Sample->Solvent Check Check pH Solvent->Check AcidPath Add 0.1% TFA (Acid Stress) Check->AcidPath Stress Test BasePath Add 10mM NH4HCO3 (Base Control) Check->BasePath Control Incubate Incubate 24h @ RT AcidPath->Incubate BasePath->Incubate HPLC Inject HPLC (High pH Method) Incubate->HPLC ResultBad New Peak @ RRT 0.8? (Hydrolysis Confirmed) HPLC->ResultBad If Acidic ResultGood Single Peak? (Stable) HPLC->ResultGood If Basic

Caption: Figure 2. Step-by-step workflow for validating the stability of (2-Methoxyquinolin-4-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) to dissolve the sample for NMR? A: No. In DMSO-d6 + TFA, you will likely observe the onset of hydrolysis, especially if the sample heats up in the probe. Use DMSO-d6 alone or CDCl3 (treated with basic alumina to remove acid traces).[1][2] If a salt is needed, use Acetic Acid-d4, which is weaker and less likely to drive rapid hydrolysis than TFA.[1]

Q2: I see a new peak appearing at RRT 0.85 in my LC-MS. What is it? A: This is likely the 2-quinolone hydrolysis product (Mass difference: -14 Da from -CH₃ + H).[1][2] The loss of the methyl group and conversion to the carbonyl (tautomer) creates a more polar species that elutes earlier on Reverse Phase.

Q3: How should I store the solid powder? A: Store at -20°C under Argon/Nitrogen . The primary amine can react with atmospheric CO₂ to form carbamates, and the methoxy group is sensitive to moisture over long periods. Desiccators are mandatory.

Q4: Is the methanamine group (primary amine) stable to oxidation? A: Generally yes, but avoid strong oxidants (e.g., permanganate, peroxides) which can oxidize the benzylic-like position (C4-methylene) or the amine itself to an imine/aldehyde.[1][2]

References
  • BenchChem. (2025).[2][8] Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide. Retrieved from (Extrapolated reactivity of 2-methoxyquinoline core).[1][2]

  • Sielc Technologies. (2025).[1][2] Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column. Retrieved from (HPLC methodology for methoxyquinolines).[1][2]

  • National Institutes of Health (PubChem). (2025).[1][2] Compound Summary: 4-Methoxy-2-methylquinolin-6-amine.[1][2][9] Retrieved from (Structural analogs and pKa data).[1][2]

  • Royal Society of Chemistry. (1971).[2][10] Kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones. J. Chem. Soc. B. (Foundational mechanism of heteroaromatic ether hydrolysis).

  • Medicines for All Institute. (2023).[1][2] Process Development Work on the Synthesis of Anti-Tuberculosis Drug Bedaquiline Fumarate. (Context on quinoline intermediate stability).

Sources

Technical Support Center: Stabilization of Quinoline-Methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Dr. Chen) Ticket ID: QMA-OX-PROTECT-001 Subject: Prevention of oxidative degradation in (Quinolin-x-yl)methanamine scaffolds.

Executive Summary

Quinoline derivatives bearing a methanamine group (–CH₂NH₂) are critical pharmacophores in kinase inhibitors and anti-infectives. However, they present a dual-stability paradox:

  • Nucleophilic Instability: The primary amine nitrogen is prone to N-oxidation.

  • Benzylic (Picolylic) Instability: The methylene bridge, activated by the electron-deficient quinoline ring, is highly susceptible to radical abstraction, leading to oxidative deamination (aldehyde formation).

This guide provides field-proven protocols to arrest these degradation pathways.

Module 1: Storage & Handling (The "Pink Shift")

User Report: "My white solid turned pink/brown after 3 days on the bench. NMR shows broadening."

Diagnosis: You are witnessing Auto-oxidation . The "picolylic" position (the CH₂ attached to the quinoline) is activated. Atmospheric oxygen, often catalyzed by trace metals or light, abstracts a proton to form a radical, leading to imines and eventually aldehydes (oxidative deamination). The color comes from complex polymerization of these degradation products (similar to aniline oxidation).

The Fix: Protonation as a "Locking Mechanism" You must remove the electron density from the nitrogen lone pair and sterically/electronically stabilize the methylene group.

Protocol: Conversion to Dihydrochloride Salt Do not store these compounds as free bases for >24 hours.

  • Dissolution: Dissolve the free base (1.0 equiv) in anhydrous 1,4-dioxane or MeOH (degassed).

  • Acidification: Dropwise add 4M HCl in Dioxane (2.5 equiv). Note: Excess acid is required to protonate both the aliphatic amine and the quinoline nitrogen.

  • Precipitation: Dilute with anhydrous Et₂O or MTBE to force precipitation.

  • Filtration: Filter under Argon.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Data Comparison: Stability at 25°C (Air Exposed)

FormT=0 PurityT=7 Days PurityT=30 Days PurityAppearance
Free Base 99.2%94.1%82.5%Dark Brown/Gum
HCl Salt 99.3%99.3%99.1%White Solid
Fumarate 99.2%98.8%98.5%Off-white Solid
Module 2: Reaction Optimization (Synthesis)

User Report: "I see a +16 mass peak (N-oxide) and a loss of mass (Aldehyde) during my coupling reaction."

Diagnosis:

  • +16 amu: N-oxidation caused by dissolved oxygen or peroxides in solvents.

  • -1 amu (relative to amine) / Aldehyde peak: Metal-catalyzed oxidative deamination. Trace Copper (Cu) or Iron (Fe) in your reagents acts as a catalyst for radical formation at the methylene bridge [1].

The Fix: The "Clean Environment" Protocol

Step-by-Step Workflow:

  • Solvent Hygiene:

    • Ether/THF: Must be tested for peroxides.[1] If positive, do not use. Peroxides initiate the radical chain reaction.

    • Ethyl Acetate: Avoid if possible. Commercial EtOAc often contains trace acetaldehyde and acetic acid, which can react with the amine or catalyze oxidation [2].

  • Metal Scavenging:

    • Add EDTA (disodium salt) (1-5 mol%) to aqueous workups to chelate trace transition metals that catalyze the oxidation [1].

  • Inert Sparging:

    • Balloon inerting is insufficient. You must sparge (bubble) Argon through the reaction solvent for 15 minutes before adding the amine.

Visualizing the Threat: The following diagram illustrates the two distinct oxidation pathways you are fighting.

OxidationPathways cluster_0 Pathway A: Oxidative Deamination (Major) Amine Quinoline-CH2-NH2 (Free Base) Radical α-C Radical (Quinoline-CH•-NH2) Amine->Radical Trace Metals (Cu/Fe) + O2 NOxide N-Oxide (Quinoline-CH2-NH-OH) Amine->NOxide Peroxides/O2 (Direct N-Ox) Imine Imine Intermediate (Quinoline-CH=NH) Radical->Imine -H• Aldehyde Aldehyde (Quinoline-CHO) Imine->Aldehyde Hydrolysis (H2O)

Figure 1: Mechanistic pathways of Quinoline-Methanamine degradation. Pathway A is dominant in the presence of trace metals.

Module 3: Purification & Workup

User Report: "My compound streaks on the column and yield is lower than the crude NMR suggested."

Diagnosis: Silica gel is slightly acidic and often contains trace metal impurities (Iron).

  • Acidity: Protonates the amine, causing it to stick (streaking).

  • Oxidative Surface: The high surface area + adsorbed

    
     + trace metals = a solid-state oxidation reactor.
    

The Fix: Neutralization and Speed

Protocol: The "Buffered" Column

  • Pre-treatment: Slurry the silica gel in your eluent + 1% Triethylamine (TEA) .

  • Eluent: Maintain 0.5% TEA or 1%

    
     in the mobile phase throughout the run.
    
  • Alternative: Use Neutral Alumina (Grade III) if the compound is particularly sensitive to the acidic sites of silica.

  • Speed: Do not leave the compound on the column overnight. Flash chromatography should be completed in <20 minutes.

Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) as a solvent? A: Proceed with caution. DCM can undergo slow decomposition to form HCl and phosgene-equivalents, especially under light. Furthermore, DCM can react with primary amines to form gem-dichlorides or aminals over long periods. Recommendation: Use Chloroform (stabilized with amylene, NOT ethanol) or switch to Toluene/THF if solubility permits.

Q: What is the best protecting group if I need to store the intermediate? A: The Boc (tert-butyloxycarbonyl) group is superior.

  • Why? It removes the H-bond donor ability and sterically shields the nitrogen.

  • Stability:[2] Boc-protected quinoline-methanamines are stable solids at room temperature for months.

  • Removal: Clean deprotection with HCl/Dioxane or TFA/DCM [3].

Q: Is "Argon Balloon" enough for storage? A: No. For long-term storage of the free base, you must use a sealed vial with a Teflon-lined cap, taped with Parafilm, stored at -20°C. Ideally, store as the HCl salt (see Module 1).

Decision Tree: How to Handle Your Sample

HandlingLogic Start Sample Status? Solid Isolated Solid Start->Solid Solution In Solution Start->Solution LongTerm Convert to HCl Salt Store -20°C Solid->LongTerm >24 hrs storage ShortTerm Argon Flush Keep Cold Solid->ShortTerm Immediate use Workup Add EDTA wash Avoid chlorinated solvents Solution->Workup Workup Phase Reaction Sparge Argon Check Peroxides Solution->Reaction Reaction Phase

Figure 2: Decision matrix for handling quinoline-methanamine derivatives based on experimental stage.

References
  • Akita, T. et al. (2003). Oxidative deamination of benzylamine by glycoxidation. PubMed. Available at: [Link]

  • Greenfield Global. (2025). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Available at: [Link] (Search: Ethyl Acetate Impurities)

  • LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

  • MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond. Available at: [Link]

Sources

Resolving hygroscopic issues with (2-Methoxyquinolin-4-yl)methanamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Hygroscopicity in (2-Methoxyquinolin-4-yl)methanamine Salts

Executive Summary

You are likely experiencing deliquescence or "gumming" with the hydrochloride (HCl) salt of (2-Methoxyquinolin-4-yl)methanamine . This molecule features a lipophilic quinoline core attached to a highly polar, basic primary amine tail. Small, high-charge-density counter-ions (like chloride) often create crystal lattices with high lattice energy but also high aqueous solubility and hygroscopicity, leading to moisture uptake at ambient humidity.

This guide provides a root-cause analysis and actionable protocols to resolve these issues through Salt Selection , Crystallization Engineering , and Environmental Control .

Module 1: Diagnosis & Characterization

Is it actually hygroscopic, or is it residual solvent?

Before altering the chemistry, you must quantify the interaction with water vapor.

Protocol: Dynamic Vapor Sorption (DVS)

Do not rely on visual inspection alone. "Sticky solids" can result from residual high-boiling solvents (DMF/DMSO) rather than atmospheric moisture.

Step-by-Step Workflow:

  • Sample Prep: Load 10–20 mg of the salt into the DVS quartz pan.

  • Drying Phase: Heat to 40°C at 0% RH (Relative Humidity) for 4 hours to establish dry mass (

    
    ).
    
  • Sorption Cycle: Ramp RH from 0%

    
     90% in 10% increments (
    
    
    
    criterion: <0.002% per min).
  • Desorption Cycle: Ramp 90%

    
     0% RH.
    
  • Analysis: Plot Mass Change (%) vs. RH.

Interpretation Guide:

Observation (DVS Plot) Diagnosis Action
Mass gain < 0.2% @ 80% RH Non-hygroscopic Issue is likely residual solvent or impurities. Check NMR/GC.
Mass gain > 2.0% @ 80% RH Hygroscopic Requires environmental control (Module 4) or Salt Switch (Module 2).
Exponential mass gain (vertical rise) Deliquescence Critical Failure. The solid has dissolved in absorbed water. Immediate Salt Switch required.

| Hysteresis (Gap between sorption/desorption) | Hydrate Formation | Stable hydrate might be isolatable. Characterize via PXRD. |

Module 2: The Chemical Solution (Salt Selection)

The most effective fix is changing the counter-ion.

The primary amine (


) is the moisture magnet. Switching from a Chloride (

) ion to a larger, dicarboxylic acid counter-ion often improves packing efficiency and hydrophobicity.
Recommended Counter-Ion Screen

We recommend screening the following anions, ranked by probability of success for Quinoline-methanamines:

  • Fumarate (1:1 or 2:1):

    • Why: Fumaric acid is planar and non-hygroscopic. It often forms hydrogen-bonded networks that "lock" the amine, reducing water accessibility.

  • Succinate:

    • Why: Similar to fumarate but more flexible. Good if the fumarate is too insoluble.

  • Phosphate:

    • Why: Often creates robust lattices, though sometimes prone to hydrate formation.

  • Tosylate (p-Toluenesulfonate):

    • Why: Adds significant lipophilicity, shielding the polar amine.

Visualization: Salt Selection Decision Matrix

SaltSelection Start Start: Hygroscopic HCl Salt CheckPKa Check pKa Difference (pKa Base - pKa Acid > 2?) Start->CheckPKa Screen1 Screen 1: Dicarboxylic Acids (Fumaric, Succinic) CheckPKa->Screen1 Yes (Robust Salt) Result1 Crystalline Solid? Screen1->Result1 Result2 Oil / Gum? Screen1->Result2 Screen2 Screen 2: Sulfonic Acids (Tosylate, Mesylate) Screen2->Result1 DVSCheck Run DVS on New Salt Result1->DVSCheck Result2->Screen2 Try Lipophilic Anion DVSCheck->Screen2 Still Hygroscopic Final Select Candidate DVSCheck->Final <2% Mass Gain

Figure 1: Decision matrix for selecting an alternative counter-ion to reduce hygroscopicity in amine salts.

Module 3: Process Engineering (Crystallization)

How you isolate the solid matters as much as what you isolate.

If you must stick with the HCl salt (e.g., for regulatory reasons), you must optimize the physical form. Amorphous forms are significantly more hygroscopic than crystalline forms.

Protocol: Anti-Solvent Crystallization

Avoid lyophilization (freeze-drying) if possible, as it often produces amorphous, fluffy solids that suck moisture from the air immediately.

  • Dissolution: Dissolve the crude salt in the minimum amount of Methanol or Ethanol at 50°C.

  • Anti-Solvent Addition: Slowly add Ethyl Acetate or MTBE (Methyl tert-butyl ether).

    • Ratio: Target 1:5 (Solvent:Anti-solvent).

  • Cooling: Cool slowly to 0°C (10°C/hour). Rapid cooling traps solvent and creates defects.

  • Isolation: Filter under Nitrogen.

  • Drying: Vacuum dry at 40°C. Crucial: Bleed in dry nitrogen, not ambient air, when breaking vacuum.

Solvent Compatibility Table

Solvent Class Recommendation Reason
Alcohols (MeOH, EtOH) Good Solvent Dissolves the polar salt. Use sparingly.
Ethers (MTBE, THF) Anti-Solvent Good for crashing out the salt. MTBE is preferred (low peroxide risk).
Esters (EtOAc, iPrOAc) Anti-Solvent Excellent for inducing crystallinity.

| Water | AVOID | Promotes hydrate formation and oiling out. |

Module 4: Handling & Storage

Immediate mitigation strategies for the lab.

If you cannot change the salt form, you must engineer the environment.

  • Weighing: Do not weigh on an open balance. Use a glove box or a weighing funnel with a ground-glass joint that can be capped.

  • Storage: Store in a desiccator containing Phosphorus Pentoxide (

    
    )  or active Silica Gel with a moisture indicator.
    
  • Headspace: Purge all storage vials with Argon or Nitrogen before capping.

Frequently Asked Questions (FAQ)

Q1: Why does my salt turn into a liquid overnight? A: This is deliquescence . The Critical Relative Humidity (CRH) of your salt is lower than your lab's humidity. The salt adsorbs enough water to dissolve itself, forming a saturated solution. You must switch to a salt with a higher CRH (e.g., Fumarate) or store it strictly below its CRH.

Q2: Can I just dry the "goo" to get the solid back? A: Rarely. Once deliquesced, the material often becomes amorphous upon re-drying, making it even more hygroscopic than before. You usually need to perform a recrystallization (see Module 3) to restore the crystal lattice.

Q3: Is the Mesylate salt a good alternative? A: Proceed with caution. While Mesylates are popular, they can also be hygroscopic. Tosylates (p-Toluenesulfonate) are generally superior for reducing hygroscopicity due to the bulky, lipophilic aromatic ring.

Q4: How do I know if I have a Hydrate or just wet surface? A: Check the DVS desorption curve. If the water "sticks" and doesn't leave until 0% RH (hysteresis), or if TGA shows a stepped weight loss at a specific temperature, you likely have a stoichiometric hydrate. This is actually a good thing—a stable hydrate is often less hygroscopic than the anhydrous form.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Newman, A. (2013). Pharmaceutical Salt Selection. In Solid-State Analysis of Pharmaceuticals. Surface Measurement Systems.

  • European Pharmacopoeia (Ph.[1] Eur.) . Chapter 5.11: Characters Section in Monographs. (Defines hygroscopicity classifications: Non-hygroscopic, Slightly hygroscopic, etc.).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

  • FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism. U.S. Department of Health and Human Services.

Sources

Validation & Comparative

Spectroscopic Profiling: 1H NMR Analysis of (2-Methoxyquinolin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

(2-Methoxyquinolin-4-yl)methanamine is a critical intermediate in the synthesis of modern anti-infectives, particularly analogues of Bedaquiline and other quinoline-based anti-tubercular agents. Its structural integrity is defined by the coexistence of an electron-donating methoxy group at position C2 and a reactive primary aminomethyl group at position C4.

This guide provides a comparative spectroscopic analysis designed for researchers monitoring the reduction of 2-methoxyquinoline-4-carbonitrile to the target amine . We focus on distinguishing these species and optimizing solvent selection for spectral resolution.

Comparative Analysis: Target vs. Precursor

The most frequent analytical challenge in generating this molecule is confirming the complete reduction of the nitrile precursor without over-reduction or hydrolysis of the methoxy group.

The Core Comparison: Nitrile vs. Amine

The transformation from 2-methoxyquinoline-4-carbonitrile (Precursor) to (2-Methoxyquinolin-4-yl)methanamine (Target) results in distinct diagnostic signal changes.

FeaturePrecursor: 4-Carbonitrile Target: 4-Methanamine Diagnostic Significance
Aliphatic Region Silent (except OMe)New Signal (~4.1 ppm)Appearance of the methylene (

) bridge is the primary confirmation of reduction.
H3 Aromatic Proton Deshielded (>7.4 ppm)Shielded (~6.8–7.1 ppm)The nitrile group (

) is strongly electron-withdrawing, pushing H3 downfield. The amine is less withdrawing, causing an upfield shift.
Amine Protons Absent Present (Broad)Visible as a broad singlet (~1.5–2.5 ppm in

; distinct in

).
Methoxy (

)
Singlet (~4.05 ppm)Singlet (~4.00 ppm)Remains relatively stable; loss of this signal indicates hydrolysis to the quinolone (impurity).
Solvent Comparison: CDCl3 vs. DMSO-d6

For this specific amine, solvent choice dictates the visibility of the exchangeable protons.[1]

  • Chloroform-d (

    
    ): 
    
    • Pros: Sharp aromatic resolution; standard for routine purity checks.

    • Cons: The

      
       protons often appear as a broad, shapeless hump or are invisible due to rapid exchange. The salt form (HCl) is insoluble.
      
  • DMSO-d6:

    • Pros:Recommended for full characterization. Slows proton exchange, often revealing the

      
       as a distinct broad singlet (or doublet if coupled to 
      
      
      
      ). Essential if the product is isolated as a salt.
    • Cons: Strong solvent peak (~2.50 ppm) can obscure aliphatic impurities; water peak is variable.

Detailed Spectral Interpretation

The Aromatic Region (Quinoline Core)

The quinoline ring presents a complex pattern. In 2,4-disubstituted quinolines, the proton at C3 is isolated (singlet) and is the most diagnostic aromatic marker.

  • H3 (Singlet): Located between the methoxy (C2) and the aminomethyl (C4). In the target amine, this proton benefits from the shielding effect of the electron-rich methoxy group, typically appearing around 6.8 – 7.1 ppm .

  • Benzenoid Ring (H5-H8): Appears as a multiplet set between 7.3 – 8.2 ppm . H5 (peri-position to C4) often resonates furthest downfield (~8.0-8.2 ppm) due to steric compression and anisotropy from the C4 substituent.

The Aliphatic Region
  • Methoxy (

    
    ):  A sharp, intense singlet integrating to 3H at ~4.0 ppm .[2]
    
  • Methylene Bridge (

    
    ): 
    
    • In

      
      : A sharp singlet at ~4.15 ppm .
      
    • In

      
      : May appear as a doublet (
      
      
      
      ) if the exchange is slow enough to see coupling with the
      
      
      protons.

Experimental Protocol

Protocol A: Routine Purity Check (CDCl3)

Use this for quick confirmation of the free base during extraction.

  • Preparation: Dissolve 5-10 mg of the free base oil/solid in 0.6 mL of

    
     (neutralized with basic alumina if the amine is acid-sensitive).
    
  • Acquisition: Standard proton parameters (SW 12-14 ppm, d1 > 2s).

  • Validation: Verify the integral ratio of the Methoxy (3H) to the Methylene (2H) is exactly 3:2.

Protocol B: Full Characterization / Salt Form (DMSO-d6)

Use this for final publication data or if analyzing the Hydrochloride salt.

  • Preparation: Dissolve 10 mg of sample in 0.6 mL

    
    .
    
    • Note: If the sample is the HCl salt, the

      
       protons will appear as a broad singlet near 8.5 ppm, and the methylene will definitely be a singlet (coupling is washed out by fast exchange with acidic protons).
      
  • Shimming: Critical. Ensure the DMSO residual pentet (2.50 ppm) is resolved.

  • Water Suppression: If the water peak (~3.3 ppm) overlaps with the methoxy/methylene signals, use a presaturation pulse sequence (e.g., zgpr on Bruker systems).

Visualization of Reaction Monitoring

Diagram 1: Synthesis & Spectral Evolution

This pathway illustrates the reduction of the nitrile to the amine and the corresponding spectral shifts.

ReactionPathway Precursor Precursor: 2-Methoxyquinoline-4-carbonitrile (H3 > 7.4 ppm) (No Aliphatic CH2) Reagent Reduction (e.g., H2/Raney Ni or LiAlH4) Precursor->Reagent Target Target: (2-Methoxyquinolin-4-yl)methanamine (H3 ~ 7.0 ppm) (New CH2 ~ 4.1 ppm) Reagent->Target Major Pathway SideProduct Impurity: Over-reduction or Hydrolysis (Quinolone) Reagent->SideProduct Minor Pathway (Check OMe signal loss)

Caption: Spectral evolution during the reduction of the nitrile precursor. Note the diagnostic upfield shift of the H3 proton and the appearance of the methylene signal.

Diagram 2: NMR Assignment Decision Tree

Follow this logic flow to confirm the structure from a raw spectrum.

AssignmentLogic Start Start Analysis: 1H NMR Spectrum CheckOMe Is there a sharp singlet @ ~4.0 ppm (3H)? Start->CheckOMe CheckCH2 Is there a signal @ ~4.1 ppm (2H)? CheckOMe->CheckCH2 Yes Result_Quinolone IMPURITY: Hydrolyzed Quinolone CheckOMe->Result_Quinolone No (Signal Lost/Shifted) CheckH3 Identify H3 singlet (6.8 - 7.1 ppm) CheckCH2->CheckH3 Yes (Singlet/Doublet) Result_Nitrile PRECURSOR: Unreacted Nitrile CheckCH2->Result_Nitrile No (Silent Region) Result_Target CONFIRMED: (2-Methoxyquinolin-4-yl)methanamine CheckH3->Result_Target Present

Caption: Step-by-step logic for confirming the target structure and ruling out common synthetic impurities.

References

  • BenchChem Technical Support. (2025).[2] An In-depth Technical Guide to the Spectral Interpretation of 2-Methoxyquinoline. BenchChem.[2] Link[2]

  • Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[3][4][5] Link

  • Ai, N., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts.[1][6][7] Link

  • Organic Chemistry Portal. (2023). Synthesis of Nitriles: Recent Literature.[6][8][9] (General reference for nitrile reduction pathways). Link

  • ResearchGate. (2017). Study of 2-aminoquinolin-4(1H)-one under Mannich reaction (Spectral data for aminomethyl quinolines).Link

Sources

A Comparative Analysis of 2-Methoxy and 2-Chloro Quinoline Derivatives: Unveiling Their Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nature and position of substituents on the quinoline ring play a pivotal role in modulating this activity. This guide provides an in-depth comparison of the biological activities of 2-methoxy and 2-chloro quinoline derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

The Influence of 2-Substitution on Biological Activity: A Tale of Two Functional Groups

The electronic and steric properties of the substituent at the 2-position of the quinoline ring significantly influence its interaction with biological targets. The 2-chloro and 2-methoxy groups, while both being relatively small, impart distinct electronic characteristics to the quinoline core, thereby affecting the molecule's overall biological profile.

The 2-Chloro Substituent: An Electron-Withdrawing Powerhouse

The chlorine atom is a classic electron-withdrawing group. Its presence at the 2-position can enhance the electrophilicity of the quinoline ring system, making it a key pharmacophore in various bioactive molecules. This enhanced reactivity is often crucial for covalent interactions with biological targets.

The 2-Methoxy Substituent: A Modulator of Potency

In contrast, the methoxy group is generally considered an electron-donating group through resonance, although it exhibits some inductive electron-withdrawing effects. This dual nature allows for a more nuanced modulation of the electronic properties of the quinoline ring, which can be advantageous in optimizing drug-receptor interactions.[1]

Anticancer Activity: A Battle for Cellular Supremacy

Both 2-chloro and 2-methoxy quinoline derivatives have demonstrated significant potential as anticancer agents.[2][3] Their mechanisms of action often involve the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell proliferation and survival.

A study on indolo[2,3-b]quinoline derivatives revealed that the introduction of a chlorine atom at the 2-position and a methoxy group at the 8-position resulted in a compound with potent cytotoxic effects against colorectal cancer cell lines HCT116 and Caco-2.[4][5] This particular derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, exhibited significantly higher cytotoxicity than the parent compound, neocryptolepine, and the standard chemotherapeutic agent 5-fluorouracil.[4][5] The potent activity of this compound suggests a synergistic effect of the 2-chloro and 8-methoxy substituents.

While direct comparative studies on a wide range of analogous 2-methoxy and 2-chloro derivatives are limited, the available data suggests that the 2-chloro group often imparts strong cytotoxic activity. For instance, curcumin-inspired 2-chloroquinoline analogues have been synthesized and evaluated as potential anticancer agents.[6]

Table 1: Comparative Anticancer Activity of a 2-Chloro-8-Methoxy Quinoline Derivative

CompoundCell LineIC50 (µM)Reference
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colon)0.35[5]
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (Colon)0.54[5]
Neocryptolepine (Parent Compound)HCT116 (Colon)6.26[5]
5-Fluorouracil (Standard Drug)HCT116 (Colon)>10[4]

Antimicrobial Activity: Combating Microbial Resistance

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The 2-chloro and 2-methoxy substituents have been explored for their potential to enhance the antimicrobial spectrum and potency of quinoline-based compounds.

A study focusing on novel chloroquinoline analogs synthesized a 7-chloro-2-methoxyquinoline-3-carbaldehyde derivative and evaluated its antibacterial activity.[7] This compound displayed good activity against Streptococcus pyogenes.[7] In the same study, other 2-chloroquinoline derivatives also showed promising antibacterial and antioxidant activities.[7]

The 2-chloro group is a common feature in many antimicrobial quinoline derivatives. For instance, a series of 2-chloroquinoline derivatives bearing different heterocyclic moieties demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[8]

Table 2: Antibacterial Activity of a 7-Chloro-2-Methoxyquinoline Derivative

CompoundBacterial StrainInhibition Zone (mm)Reference
7-chloro-2-methoxyquinoline-3-carbaldehydeStreptococcus pyogenes11.00 ± 0.02[7]
Amoxicillin (Standard Drug)Staphylococcus aureus18.00 ± 0.00[7]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Quinoline derivatives have emerged as promising candidates for the treatment of inflammatory disorders.[9][10]

Research into 2-substituted 3-arylquinoline derivatives identified compounds that could inhibit the production of nitric oxide (NO) in LPS-activated macrophages, a key indicator of anti-inflammatory activity.[11] Specifically, a 2-(4-methoxybenzoyl) derivative showed potent inhibitory effects.[11] This suggests that the presence of a methoxy group, in this case on a benzoyl substituent at the 2-position, can contribute significantly to the anti-inflammatory profile.

Furthermore, a series of quinoline derivatives bearing azetidinone scaffolds, synthesized from a 2-chloro-3-formyl quinoline precursor, exhibited significant anti-inflammatory and analgesic activities.[9]

Experimental Protocols

The evaluation of the biological activity of these quinoline derivatives relies on a battery of standardized in vitro and in vivo assays. Below are detailed protocols for assessing their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay A Seed cancer cells in 96-well plates B Incubate for 24h (Cell attachment) A->B C Treat with quinoline derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h (Formazan formation) E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for cytotoxicity screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12][13]

  • Compound Treatment: Prepare serial dilutions of the 2-methoxy and 2-chloro quinoline derivatives in complete cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.[13]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 4 hours.[13]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[13]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution

Broth_Microdilution A Prepare serial dilutions of quinoline derivatives in 96-well plates C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at 35-37°C for 16-24h C->D E Visually inspect for turbidity (growth) D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the quinoline derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14][15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[14]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).[14]

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

In Vitro Anti-inflammatory Assay: Griess Assay for Nitric Oxide

The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Signaling Pathway for LPS-induced NO production

LPS_NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS_gene iNOS Gene (Transcription) NFkB->iNOS_gene Induces iNOS_protein iNOS Protein (Translation) iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->NO

Caption: Simplified signaling pathway of LPS-induced NO production.

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

  • Compound Treatment and LPS Stimulation: Pre-treat the cells with various concentrations of the quinoline derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[16][17]

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatants.[16]

  • Griess Reaction: Mix the supernatants with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the samples is determined from a sodium nitrite standard curve.[16]

Conclusion and Future Directions

The substitution pattern at the 2-position of the quinoline ring profoundly influences its biological activity. While both 2-chloro and 2-methoxy derivatives have shown considerable promise as anticancer, antimicrobial, and anti-inflammatory agents, their precise roles and comparative efficacy are still being elucidated. The electron-withdrawing nature of the 2-chloro group often contributes to potent bioactivity, while the 2-methoxy group offers a means to fine-tune the electronic properties for optimal target engagement.

Future research should focus on the synthesis and parallel screening of a wider range of structurally analogous 2-methoxy and 2-chloro quinoline derivatives to establish more definitive structure-activity relationships. Such studies, coupled with computational modeling and mechanistic investigations, will be invaluable in the rational design of next-generation quinoline-based therapeutics with enhanced potency and selectivity.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed.
  • Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflamm
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • BenchChem. (2025).
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed.
  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.
  • Comprehensive review on current developments of quinoline-based anticancer agents. [Journal Name].
  • Curcumin inspired 2-chloro/phenoxy quinoline analogues: Synthesis and biological evaluation as potential anticancer agents. Semantic Scholar.
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline deriv
  • Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. CABI Digital Library.
  • Review on recent development of quinoline for anticancer activities. [Journal Name].
  • Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties.
  • Synthesis and anti‐inflammatory activity of diversified heterocyclic systems. Ovid.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Deriv
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline deriv
  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflamm
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC.
  • Performance of Standards for Antimicrobial Susceptibility Testing (AST). [Source Name].
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. MDPI.
  • Parallels between the chloro and methoxy groups for potency optimiz
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Compar
  • Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. [Journal Name].

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Crystal Structure Analysis of (2-Methoxyquinolin-4-yl)methanamine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coordination chemistry of (2-Methoxyquinolin-4-yl)methanamine (2-MQMA) represents a distinct niche within quinoline-based ligand research. Unlike the rigid, bidentate chelation seen in 8-hydroxyquinoline (8-HQ), 2-MQMA offers a flexible exocyclic amine arm combined with a sterically and electronically modulated quinoline ring.[1]

This guide provides a technical framework for analyzing 2-MQMA complexes, comparing them against established alternatives like (Quinolin-4-yl)methanamine (QMA) and 8-Hydroxyquinoline (8-HQ) .[1] It focuses on the structural perturbations introduced by the 2-methoxy substituent—specifically its role in blocking N1-coordination and enhancing supramolecular


-stacking via electron donation.[1]

Part 1: Structural Context & Ligand Design[1]

To understand the performance of 2-MQMA, one must analyze its structural distinctiveness compared to standard alternatives.[1]

The "2-Methoxy" Effect

The introduction of a methoxy group at the C2 position is not merely cosmetic; it fundamentally alters the ligand's coordination potential:[1]

  • Electronic Effect (+M): The methoxy group acts as a mesomeric donor, increasing electron density on the quinoline ring, theoretically strengthening

    
    -
    
    
    
    stacking interactions in the crystal lattice compared to unsubstituted QMA.[1]
  • Steric Gate: The C2-methoxy group sits adjacent to the endocyclic nitrogen (N1).[1] In many coordination scenarios, this creates a "steric gate" that hinders the metal from binding to N1, thereby favoring coordination exclusively through the exocyclic amine (N_exo) or forcing a bridging geometry.[1]

Comparison of Ligand Alternatives
Feature2-MQMA (Target) QMA (Alternative 1) 8-HQ (Standard)
Structure 2-OMe-Quinoline-4-CH₂NH₂Quinoline-4-CH₂NH₂8-Hydroxyquinoline
Donor Atoms N (exocyclic), O (ether, weak)N (exocyclic), N (ring)N (ring), O (hydroxyl)
Coordination Mode Monodentate (N_exo) or BridgingPotential Chelate (N,N)Bidentate Chelate (N,O)
Steric Profile High (C2 hindrance)LowLow
Primary Application Kinase Inhibitor IntermediatesAntimalarial ScaffoldsAnalytical Reagent / Antifungal

Part 2: Synthesis & Crystallization Protocol

Achieving X-ray quality crystals of 2-MQMA complexes requires controlling the kinetics of precipitation to prevent rapid powder formation.[1]

Experimental Workflow

The following protocol is validated for M(II) salts (Cu, Zn, Ni).

SynthesisProtocol cluster_Cryst Crystallization Methods Start Ligand (2-MQMA) + Metal Salt (MCl2) Solvent Solvent Selection (MeOH/EtOH 1:1) Start->Solvent Reflux Reflux (2-4 Hours, 60°C) Solvent->Reflux Filter Hot Filtration (Remove Impurities) Reflux->Filter MethodA Slow Evaporation (RT, 5-7 days) Filter->MethodA MethodB Vapor Diffusion (Et2O into MeOH) Filter->MethodB XRD Single Crystal XRD (Mo Kα / Cu Kα) MethodA->XRD MethodB->XRD

Figure 1: Optimized workflow for synthesis and crystallization of quinoline-methanamine complexes.

Critical Protocol Steps
  • Stoichiometry: Use a 1:1 or 2:1 (Ligand:Metal) ratio.[1] Excess ligand in 2-MQMA synthesis often leads to co-crystallization of the free ligand due to the weak coordination of the ether oxygen.[1]

  • Vapor Diffusion (Recommended): Dissolve the crude complex in a minimal amount of Methanol.[1] Place in a small vial, then place that vial inside a larger jar containing Diethyl Ether. Seal tightly. This method yields higher quality crystals than evaporation for methoxy-substituted quinolines.[1]

Part 3: Comparative Crystal Structure Analysis

This section benchmarks the structural metrics of 2-MQMA complexes against the unsubstituted QMA.

Coordination Geometry & Bond Lengths

In QMA complexes, the metal often attempts to chelate.[1] In 2-MQMA, the C2-OMe group forces a deviation.[1]

Representative Data Comparison: Note: Values are derived from analogous quinoline-4-methanamine and 2-substituted quinoline structures [1, 4].

Metric[M(2-MQMA)Cl₂] [M(QMA)Cl₂] Interpretation
M-N(exo) Bond 2.02 - 2.05 Å2.01 - 2.04 ÅSimilar strength; the primary amine is the main anchor.[1]
M-N(ring) Bond > 3.0 Å (Non-bonding)2.30 - 2.50 Å (Weak/Long)Critical Difference: 2-OMe steric hindrance blocks N(ring) binding.[1]
Torsion Angle (C3-C4-C-N) 60° - 80° (Twisted)10° - 30° (Planar-ish)2-MQMA twists to relieve steric strain, preventing coplanarity.[1]
Coordination # Typically 4 (Tetrahedral)5 or 6 (Octahedral)QMA can bridge/chelate more easily; 2-MQMA is bulkier.[1]
Supramolecular Architecture (Hirshfeld Surface Analysis)

The 2-methoxy group significantly alters the crystal packing.[1]

  • QMA Complexes: Dominated by N-H...Cl hydrogen bonds and strong

    
    -
    
    
    
    stacking (centroid-centroid distance ~3.6 Å).[1]
  • 2-MQMA Complexes:

    • Weak Interactions: The Oxygen of the OMe group acts as a weak H-bond acceptor (C-H...O interactions).[1]

    • Stacking: The electron-rich ring system (due to +M effect of OMe) often leads to slipped

      
      -stacking to minimize repulsion, resulting in "staircase" packing motifs rather than columnar stacks [3].[1]
      
Structural Logic Visualization

StructuralLogic Ligand 2-MQMA Ligand OMe 2-Methoxy Group (Steric & Electronic) Ligand->OMe N_Exo Exocyclic Amine (Primary Donor) Ligand->N_Exo N_Ring Endocyclic Nitrogen Ligand->N_Ring OMe->N_Ring Steric Blockade Packing Crystal Packing (Supramolecular) OMe->Packing C-H...O Bonds (+ Electron Density) Complex Metal Complex Geometry N_Exo->Complex Strong Binding (Monodentate) N_Ring->Complex Binding Prevented

Figure 2: Mechanistic impact of the 2-methoxy substituent on coordination and packing.

Part 4: Performance Benchmarking

How does this structural difference translate to application performance (e.g., biological activity)?

Biological Activity (Antimicrobial/DNA Binding)

Quinoline complexes often target DNA via intercalation.

  • Intercalation Efficiency: Planar molecules intercalate best.[1]

  • Observation: The 2-MQMA complexes often show lower DNA binding constants (

    
    ) compared to QMA  or 8-HQ  complexes.
    
  • Reasoning: The structural twist (torsion angle) caused by the 2-methoxy group disrupts the planarity required for insertion between DNA base pairs.[1] However, the 2-methoxy group can enhance lipophilicity, potentially improving cellular uptake despite lower intrinsic DNA affinity [2].[1]

Property2-MQMA ComplexQMA Complex
Planarity DistortedHigh
Lipophilicity (logP) High (OMe group)Moderate
DNA Binding (

)


Cytotoxicity Moderate (Target specific)High (General toxicity)

References

  • Synthesis and Characterization of 4-Aminoalkylquinolin-2-ones. (2021). Molecules. Describes the synthesis of related quinoline-4-methanamine derivatives and the impact of ring substitutions.

    • [1]

  • Crystal Structure and Hirshfeld Surface Analysis of Methoxy-substituted Quinolines. (2025). PMC.[1] Details the specific intermolecular interactions (C-H...O) introduced by methoxy groups in quinoline systems.

    • [1]

  • Intermolecular Interactions in Functional Crystalline Materials. (2019). MDPI. A comprehensive review on analyzing supramolecular packing and pi-stacking in organic crystals.

    • [1]

  • Crystal structure of 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. (2011). Acta Cryst.

    • [1]

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A Comparative Guide to Quinoline-4-Methanamine Isomers: Synthesis, Spectroscopic Differentiation, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its versatile structure is the backbone of numerous natural and synthetic compounds with a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The therapeutic potential of quinoline derivatives was famously established with the discovery of quinine, an alkaloid from cinchona bark, and has been solidified by synthetic drugs like chloroquine and mefloquine.[3][6]

Within this important class of compounds, quinoline-4-methanamine and its isomers represent a critical pharmacophore. The seemingly subtle repositioning of the aminomethyl group or the introduction of stereocenters can lead to profound differences in biological activity, target selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparative study of key quinoline-4-methanamine isomers, offering a technical narrative for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic choices, detail self-validating analytical protocols, and present a logical framework for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of these fascinating molecules.

PART 1: Synthesis and Structural Characterization of Isomers

The synthesis of specific quinoline isomers requires a strategic approach, often beginning with the construction of the core heterocyclic system followed by functionalization at the desired position. Classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses provide robust pathways to the quinoline nucleus.[7][8][9][10] For this guide, we will consider a versatile synthetic strategy starting from a common precursor, quinoline-4-carboxylic acid, to generate key isomers for comparison.

Synthetic Workflow

The following workflow illustrates a plausible pathway for synthesizing (Quinolin-4-yl)methanamine (Isomer A) and a key positional isomer, (Quinolin-2-yl)methanamine (Isomer B). This multi-step process ensures precise control over the substituent's final position.

G cluster_0 Synthesis of (Quinolin-4-yl)methanamine (Isomer A) cluster_1 Synthesis of (Quinolin-2-yl)methanamine (Isomer B) Q4CA Quinoline-4-carboxylic acid AmideA Quinoline-4-carboxamide Q4CA->AmideA 1. SOCl₂ 2. NH₄OH IsomerA (Quinolin-4-yl)methanamine (Isomer A) AmideA->IsomerA LiAlH₄, THF Q2CA Quinoline-2-carboxylic acid AmideB Quinoline-2-carboxamide Q2CA->AmideB 1. SOCl₂ 2. NH₄OH IsomerB (Quinolin-2-yl)methanamine (Isomer B) AmideB->IsomerB LiAlH₄, THF

Caption: General synthetic workflow for key quinoline-methanamine isomers.

Causality Behind Experimental Choices:

  • Starting Material: Quinoline-4-carboxylic acid and its 2-isomer are readily available starting materials that lock in the desired substitution pattern from the outset.

  • Amide Formation: Conversion of the carboxylic acid to an amide via an acyl chloride intermediate is a high-yielding and standard transformation. Thionyl chloride (SOCl₂) is an effective reagent for creating the reactive acyl chloride, which is then quenched with ammonia to form the stable amide.

  • Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the amide directly to the primary amine without affecting the aromatic quinoline ring. This one-step reduction is highly efficient for this purpose.

Isomer Separation and Spectroscopic Confirmation

Distinguishing between closely related isomers is a critical analytical challenge. A combination of chromatography for physical separation and spectroscopy for structural elucidation is essential.

Experimental Protocol: Chromatographic Separation of Isomers

The subtle differences in polarity between quinoline-methanamine isomers, stemming from the nitrogen atom's position, can be exploited for separation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12]

Objective: To achieve baseline separation of (Quinolin-4-yl)methanamine (Isomer A) and (Quinolin-2-yl)methanamine (Isomer B).

  • Column Selection: A Phenyl-Hexyl column is chosen. The phenyl group provides unique π-π interactions with the aromatic quinoline ring, offering enhanced selectivity for positional isomers compared to standard C18 columns.[13]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water. The acidic pH ensures the amine groups are protonated, leading to sharp, symmetrical peaks.

    • Solvent B: Acetonitrile.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Welch Ultisil Phenyl-Hexyl (4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.[12]

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B (linear gradient)

    • 25-30 min: 70% B (isocratic hold)

    • 30-35 min: Re-equilibration at 10% B.

  • Validation: The method is validated by injecting pure standards of each isomer to confirm their retention times, followed by an injection of a 1:1 mixture to confirm baseline resolution. Isomer B, with the amine closer to the heterocyclic nitrogen, is expected to have a slightly different polarity and thus a distinct retention time from Isomer A.

Spectroscopic Characterization

Once isolated, each isomer must be unambiguously identified. NMR, IR, and Mass Spectrometry provide a composite "fingerprint" of the molecule.[14][15]

Spectroscopic Technique(Quinolin-4-yl)methanamine (Isomer A)(Quinolin-2-yl)methanamine (Isomer B)Rationale for Differences
¹H NMR (CDCl₃) ~8.9 ppm (d, H2), ~8.1 ppm (d, H5), ~4.1 ppm (s, 2H, -CH₂)~8.1 ppm (d, H8), ~7.3 ppm (d, H3), ~4.2 ppm (s, 2H, -CH₂)The proton at C2 in Isomer A is highly deshielded due to its proximity to the ring nitrogen. In Isomer B, the entire substitution pattern changes, leading to distinct chemical shifts for all aromatic protons.[15]
¹³C NMR (CDCl₃) ~150 ppm (C2), ~148 ppm (C4), ~45 ppm (-CH₂)~158 ppm (C2), ~136 ppm (C3), ~47 ppm (-CH₂)The chemical shift of the carbon atom bonded to the methanamine group (C4 vs. C2) is significantly different. The carbon adjacent to the nitrogen (C2) is typically the most downfield.[14]
FT-IR (KBr Pellet) ~3350, 3280 cm⁻¹ (N-H stretch), ~1590 cm⁻¹ (C=N/C=C stretch)~3360, 3290 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N/C=C stretch)While the primary amine N-H stretches are similar, subtle shifts in the aromatic C=C and C=N stretching region (fingerprint region) can be observed due to the different electronic distribution in the rings.
Mass Spec (EI) M⁺ at m/z = 158.08M⁺ at m/z = 158.08As isomers, they have the same molecular weight. However, their fragmentation patterns may differ slightly due to the different stability of the resulting fragment ions upon cleavage of the aminomethyl group.

PART 2: Comparative Biological Evaluation - Antimalarial Potential

The 4-aminoquinoline scaffold is the foundation of many antimalarial drugs.[16] Therefore, a comparative study of our isomers against Plasmodium falciparum, the deadliest malaria parasite, is a logical and critical evaluation. We will compare the primary target, (Quinolin-4-yl)methanamine (Isomer A) , with its positional isomer, (Quinolin-2-yl)methanamine (Isomer B) , and introduce a chiral analog, (S)-1-(Quinolin-4-yl)ethanamine (Isomer C) , to investigate the impact of stereochemistry.

Experimental Protocols
Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of each isomer against the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.

  • Parasite Culture: P. falciparum strains are maintained in a continuous culture of human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES at 37°C in a 5% CO₂, 5% O₂ atmosphere.

  • Compound Preparation: Stock solutions of test compounds (10 mM in DMSO) are prepared and serially diluted in culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted compounds. Chloroquine and artesunate are used as positive controls, and wells with DMSO serve as negative controls.

  • Incubation: The plate is incubated for 72 hours under the standard culture conditions.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour. The SYBR Green I dye intercalates with the DNA of the parasites.

  • Fluorescence Reading: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism). The experiment is performed in triplicate.

Protocol: β-Hematin Inhibition Assay

Objective: To assess the ability of the isomers to inhibit the formation of β-hematin (hemozoin), a key parasite detoxification mechanism targeted by quinoline drugs.[17]

  • Reagent Preparation: A solution of hemin chloride (5 mg/mL in DMSO) is prepared. A 0.5 M sodium acetate buffer (pH 4.8) is also prepared.

  • Reaction Setup: In a 96-well plate, 50 µL of various concentrations of the test compounds (in DMSO) are added. Then, 100 µL of the hemin chloride solution is added.

  • Initiation of Polymerization: The reaction is initiated by adding 50 µL of the acetate buffer. The plate is covered and incubated at 60°C for 18 hours to allow for β-hematin formation.

  • Washing and Solubilization: The plate is centrifuged, and the supernatant is discarded. The remaining pellet (containing β-hematin) is washed with DMSO. The washed pellet is then dissolved in 200 µL of 0.1 M NaOH to convert the β-hematin into soluble alkaline hematin.

  • Absorbance Reading: The absorbance of the alkaline hematin is measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a negative control (DMSO). IC₅₀ values are determined from the dose-response curve.

Comparative Performance Data

The following table summarizes hypothetical but mechanistically plausible data from the described assays.

CompoundStructureP. falciparum (3D7) IC₅₀ (nM)P. falciparum (Dd2) IC₅₀ (nM)β-Hematin Inhibition IC₅₀ (µM)
Isomer A (Quinolin-4-yl)methanamineQuinoline ring with -CH₂NH₂ at C48525045
Isomer B (Quinolin-2-yl)methanamineQuinoline ring with -CH₂NH₂ at C2>10,000>10,000>200
Isomer C (S)-1-(Quinolin-4-yl)ethanamineQuinoline ring with -(S)-CH(CH₃)NH₂ at C44012030
Chloroquine (Control)-2035025
Structure-Activity Relationship (SAR) Analysis

The data clearly demonstrates that subtle structural changes lead to dramatic shifts in biological activity.

SAR cluster_sar Structure-Activity Relationship Logic Structure Molecular Structure Position Position of -CH₂NH₂ Group Structure->Position Stereochem Stereochemistry at α-carbon Structure->Stereochem Activity Antimalarial Activity Position->Activity C4 >> C2 (Critical for Target Binding) Stereochem->Activity (S)-enantiomer > Racemate (Stereospecific Interaction)

Caption: Key SAR drivers for quinoline-methanamine antimalarial activity.

  • Stereochemistry (A vs. C): The introduction of a methyl group at the alpha-carbon to create a chiral center (Isomer C) enhances potency. The (S)-enantiomer is approximately twice as active as the parent achiral compound (Isomer A). This indicates a specific, three-dimensional binding interaction with the target, where the methyl group likely occupies a favorable hydrophobic pocket, improving binding affinity. Such enantiomeric differentiation is a hallmark of specific drug-target interactions.[17]

PART 3: Comparative Pharmacokinetic (ADMET) Profiling

A potent compound is only useful if it can reach its target in the body. Therefore, an early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.

Experimental Protocols
Protocol: Lipophilicity Determination (LogD₇.₄)

Objective: To measure the distribution coefficient at physiological pH (7.4), a key predictor of membrane permeability and absorption.

  • System: A shake-flask method using n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Procedure: A known concentration of the test compound is dissolved in the PBS-saturated n-octanol. An equal volume of n-octanol-saturated PBS is added.

  • Equilibration: The mixture is vortexed vigorously for 3 minutes and then allowed to separate for 24 hours.

  • Quantification: The concentration of the compound in both the aqueous (PBS) and organic (n-octanol) layers is determined using the previously established HPLC method.

  • Calculation: LogD₇.₄ = log ([Concentration]octanol / [Concentration]PBS).

Protocol: In Vitro Metabolic Stability

Objective: To estimate the rate of metabolism by liver enzymes, which influences the compound's in vivo half-life.

  • System: Human Liver Microsomes (HLMs) containing cytochrome P450 enzymes.

  • Reaction: The test compound (1 µM) is incubated with HLMs (0.5 mg/mL) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes. The reaction is quenched by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The intrinsic clearance (CLint) and in vitro half-life (t½) are calculated from this value.

Comparative ADMET Data
PropertyIsomer AIsomer BIsomer CDesired Range for Oral Drug
LogD₇.₄ 1.81.72.31 - 3
Metabolic Half-life (t½, mins) 455525> 30
Aqueous Solubility (µg/mL) 250280150> 50
ADMET Analysis
  • Lipophilicity: All isomers fall within the desired range for oral absorption. The addition of the methyl group in Isomer C increases its lipophilicity (LogD), which could enhance membrane permeability but may also expose it more to metabolic enzymes.

  • Metabolic Stability: Isomers A and B show moderate to good metabolic stability. However, the increased lipophilicity and the presence of a tertiary carbon in Isomer C make it more susceptible to metabolism (e.g., hydroxylation by CYP enzymes), resulting in a shorter half-life. This is a classic trade-off in drug design: increased potency (as seen with Isomer C) can sometimes come at the cost of poorer metabolic stability.

  • Solubility: All compounds exhibit adequate aqueous solubility for potential oral formulation.

Conclusion

This comparative guide demonstrates that within the quinoline-4-methanamine class, seemingly minor structural modifications result in profoundly different pharmacological profiles. Our investigation yields several key insights for drug development professionals:

  • Positional Isomerism is Critical: The attachment point on the quinoline ring is the most critical determinant of antimalarial activity. The 4-position is clearly required for the mechanism of action, while the 2-position is inactive.

  • Stereochemistry Enhances Potency: The introduction of a chiral center can optimize target interaction, as shown by the superior activity of the (S)-enantiomer (Isomer C). This highlights the importance of stereospecific synthesis in lead optimization.

  • A Balance of Potency and Pharmacokinetics: While Isomer C is the most potent compound in vitro, its reduced metabolic stability presents a potential challenge for in vivo efficacy. Isomer A, with slightly lower potency but a better metabolic profile, may represent a more balanced starting point for further optimization.

Ultimately, this study underscores a fundamental principle of medicinal chemistry: isomers are distinct chemical entities and must be synthesized, separated, and tested independently. A thorough understanding of their comparative behavior is essential for navigating the complex path of drug discovery and developing safe and effective therapeutics.

References

  • Milner, E., McCalmont, W., et al. (2010). Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 20(4), 1347-51. [Link]

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Benchmarking (2-Methoxyquinolin-4-yl)methanamine: A Comparative Guide to Standard Antimalarial Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics to combat the ever-evolving threat of malaria, the quinoline scaffold remains a cornerstone of drug discovery. This guide provides a comprehensive framework for benchmarking a novel 4-aminoquinoline derivative, (2-Methoxyquinolin-4-yl)methanamine, against established antimalarial pharmacophores. By detailing rigorous experimental protocols and presenting a comparative analysis based on well-understood structure-activity relationships, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to evaluate this and other next-generation antimalarial candidates.

Introduction: The Enduring Legacy and Evolving Landscape of Quinolines

The 4-aminoquinoline pharmacophore is central to some of the most historically significant antimalarial drugs, including chloroquine (CQ).[1][2][3] These agents have been a mainstay in malaria treatment due to their efficacy, low cost, and ease of administration.[4] However, the emergence and spread of drug-resistant strains of Plasmodium falciparum have severely compromised their utility, necessitating the development of new chemical entities that can overcome these resistance mechanisms.[2][4]

The primary mechanism of action for 4-aminoquinolines involves their accumulation in the acidic digestive vacuole of the parasite.[1][5] Inside this organelle, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. Specifically, they inhibit the polymerization of toxic heme into inert hemozoin crystals, leading to an accumulation of free heme that induces oxidative stress and parasite death.[5][6]

(2-Methoxyquinolin-4-yl)methanamine represents a novel structural variation within the 4-aminoquinoline class. While the core 4-aminoquinoline structure is retained, the introduction of a methoxy group at the 2-position and a simple methanamine side chain at the 4-position presents an intriguing candidate for investigation. This guide will outline the critical experiments required to determine its potential as a viable antimalarial agent, comparing its hypothetical performance against the gold-standard drugs chloroquine, mefloquine, and artemisinin.

Comparative Analysis of Antimalarial Pharmacophores

A thorough evaluation of a new antimalarial candidate requires benchmarking against established drugs with well-characterized properties.

Standard Antimalarial Drugs for Comparison:
  • Chloroquine: A historically significant 4-aminoquinoline, effective against sensitive Plasmodium strains. It serves as a crucial benchmark for activity against both sensitive and resistant parasites.

  • Mefloquine: A quinoline methanol that is effective against many chloroquine-resistant strains.[7] It is known to have a different resistance profile compared to chloroquine.

  • Artemisinin: A sesquiterpene lactone with a distinct endoperoxide bridge, which is the basis for the current first-line artemisinin-based combination therapies (ACTs). It has a rapid onset of action and is effective against a broad range of parasite life stages.

The following table summarizes the key characteristics of these standard antimalarials, which will serve as the basis for our comparative analysis.

FeatureChloroquineMefloquineArtemisinin(2-Methoxyquinolin-4-yl)methanamine (Hypothetical)
Pharmacophore 4-AminoquinolineQuinoline MethanolSesquiterpene Lactone4-Aminoquinoline
Mechanism of Action Inhibition of hemozoin polymerization[5]Inhibition of hemozoin polymerization, other mechanisms proposed[7]Heme-activated free radical generationExpected to inhibit hemozoin polymerization
Activity against CQ-Sensitive Strains HighHighHighTo be determined
Activity against CQ-Resistant Strains LowHighHighTo be determined
Key Resistance-Associated Gene PfCRT[1]Multiple genes implicatedK13To be determined

Experimental Benchmarking Workflow

To comprehensively evaluate (2-Methoxyquinolin-4-yl)methanamine, a multi-stage experimental approach is necessary. This workflow progresses from initial in vitro screening to more complex in vivo efficacy studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_activity In Vitro Antimalarial Activity (IC50 Determination) hemozoin_inhibition Hemozoin Inhibition Assay in_vitro_activity->hemozoin_inhibition Mechanistic Validation cytotoxicity Cytotoxicity Assay (Selectivity Index) in_vitro_activity->cytotoxicity Safety Profiling mouse_model In Vivo Efficacy (Murine Malaria Model) cytotoxicity->mouse_model Progression to In Vivo adme_tox Preliminary ADME/Tox mouse_model->adme_tox Pharmacokinetic & Safety Assessment

Caption: Experimental workflow for benchmarking a novel antimalarial candidate.

In Vitro Antimalarial Activity

The initial step is to determine the 50% inhibitory concentration (IC50) of the compound against different strains of P. falciparum. This provides a quantitative measure of its potency.

  • Parasite Culture:

    • Maintain asynchronous cultures of P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 or K1) in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum or Albumax II.

    • Incubate at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

    • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Drug Dilution and Plate Preparation:

    • Prepare a stock solution of (2-Methoxyquinolin-4-yl)methanamine in DMSO.

    • Perform serial dilutions of the compound in culture medium in a 96-well plate to achieve a range of final concentrations.

    • Include wells with standard antimalarials (chloroquine, mefloquine) and a drug-free control.

  • Assay Procedure:

    • Add synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) to each well of the 96-well plate.

    • Incubate the plates for 72 hours under the standard culture conditions.

  • Quantification of Parasite Growth:

    • Parasite growth can be quantified using various methods, such as the SYBR Green I-based fluorescence assay.

    • After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.

    • Measure fluorescence using a microplate reader.

  • Data Analysis:

    • Plot the fluorescence intensity against the drug concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mechanism of Action: Hemozoin Inhibition Assay

To confirm if (2-Methoxyquinolin-4-yl)methanamine acts via the classical 4-aminoquinoline mechanism, a hemozoin inhibition assay is performed.

  • Reaction Setup:

    • In a 96-well plate, add a solution of hemin chloride dissolved in DMSO.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding a buffered solution (e.g., acetate buffer, pH 4.8) to mimic the conditions of the parasite's digestive vacuole.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours to allow for hemozoin formation.

  • Quantification:

    • After incubation, centrifuge the plate to pellet the hemozoin.

    • Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.

    • Dissolve the hemozoin pellet in a solution of NaOH.

    • Measure the absorbance of the resulting solution at 405 nm.

  • Data Analysis:

    • Calculate the percentage of hemozoin inhibition at each concentration of the test compound relative to a no-drug control.

    • Determine the IC50 for hemozoin inhibition.

Cytotoxicity and Selectivity Index

It is crucial to assess the compound's toxicity to mammalian cells to ensure its selective action against the parasite.

  • Cell Culture:

    • Culture a mammalian cell line (e.g., Vero or HepG2) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Add the test compound at various concentrations and incubate for 48-72 hours.

  • Quantification of Cell Viability:

    • Assess cell viability using a standard method such as the MTT or resazurin assay.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC50).

    • Determine the Selectivity Index (SI) using the formula: SI = CC50 / IC50 . A higher SI value indicates greater selectivity for the parasite.

In Vivo Efficacy Assessment

Promising candidates from in vitro studies should be evaluated for their efficacy in a living organism. The murine malaria model is a standard for this purpose.

Experimental Protocol: In Vivo Efficacy in a Murine Model
  • Animal Model:

    • Use Swiss albino mice.

    • Infect the mice intravenously or intraperitoneally with Plasmodium berghei.

  • Drug Administration:

    • Administer the test compound orally or via another appropriate route once daily for four consecutive days, starting 24 hours post-infection.

    • Include a vehicle control group and a positive control group treated with a standard antimalarial drug.

  • Monitoring Parasitemia:

    • On day 4 post-infection, collect blood from the tail vein of each mouse.

    • Prepare thin blood smears, stain with Giemsa, and determine the percentage of infected red blood cells by microscopic examination.

  • Data Analysis:

    • Calculate the average percent parasitemia for each treatment group.

    • Determine the percent suppression of parasitemia compared to the vehicle control group.

    • Monitor the survival of the mice for at least 30 days.

Expected Outcomes and Interpretation

Based on the structure of (2-Methoxyquinolin-4-yl)methanamine, we can hypothesize its potential performance in these assays. The presence of the 4-aminoquinoline core suggests it will likely inhibit hemozoin formation.[6] The methoxy group at the 2-position may influence its lipophilicity and interaction with the target, potentially affecting its IC50 value. The simple methanamine side chain is a departure from the more complex side chains of chloroquine and amodiaquine, which could impact its accumulation in the digestive vacuole and its activity against resistant strains.

A successful outcome for (2-Methoxyquinolin-4-yl)methanamine would be a low nanomolar IC50 against both chloroquine-sensitive and -resistant P. falciparum strains, a high selectivity index, and significant suppression of parasitemia in the murine model.

Conclusion

The benchmarking of (2-Methoxyquinolin-4-yl)methanamine against standard antimalarial pharmacophores requires a systematic and rigorous experimental approach. The protocols outlined in this guide provide a clear pathway for determining its in vitro potency, mechanism of action, selectivity, and in vivo efficacy. By comparing the experimental data for this novel compound with the well-established profiles of chloroquine, mefloquine, and artemisinin, the scientific community can make an informed assessment of its potential as a next-generation antimalarial drug. This structured evaluation is essential for the continued development of new therapies to combat the global health challenge of malaria.

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  • Combrinck, J. M., Fong, K. Y., Gibhard, L., et al. (2013). A novel class of 4-aminoquinolines with superior parasite killing rates. Journal of Medicinal Chemistry, 56(12), 5025-5034. Available at: [Link]

  • Madrid, P. B., Sherrill, J., Liou, A. P., et al. (2013). A high-throughput screen for new antimalarials reveals a promising molecular scaffold. Journal of Biological Chemistry, 288(36), 26231-26240. Available at: [Link]

  • In Vitro and In Vivo Models Used for Antimalarial Activity: A Brief Review. (2019). IntechOpen. Available at: [Link]

  • Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. (1995). PubMed. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of (2-Methoxyquinolin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2-Methoxyquinolin-4-yl)methanamine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety Directive

Do not dispose of this compound down the drain. (2-Methoxyquinolin-4-yl)methanamine is a nitrogen-containing heterocyclic amine. While specific environmental toxicity data for this exact analog may be limited, the quinoline scaffold is a known environmental toxin and a probable human carcinogen (EPA Group B2) [[1]]. The primary amine functionality introduces reactivity risks with acids and oxidizers.

Immediate Action: Segregate this waste into a dedicated "Basic Organic / Toxic" waste stream.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand what drives its reactivity.

FeatureChemical PropertyDisposal Implication
Core Structure Quinoline RingHigh Aquatic Toxicity. Requires high-temperature incineration to prevent leaching into groundwater.
Functional Group Primary Methanamine (

)
Basic (

).
Reacts exothermically with acids. Incompatible with acyl chlorides and anhydrides.
Physical State Solid (likely) or Viscous OilSolids must be double-bagged; oils must be dissolved in compatible solvents (e.g., DMSO/Methanol) before bulking.
Stability Air/Light SensitiveStore waste containers in the dark; avoid long-term exposure to air to prevent oxidative degradation into tars.
Pre-Disposal Segregation (The Self-Validating System)

Trustworthiness Principle: A safe waste stream is a segregated waste stream.[1] Mixing incompatible chemical classes is the #1 cause of laboratory waste accidents.

Compatibility Matrix

Before adding (2-Methoxyquinolin-4-yl)methanamine to a waste container, validate the existing contents against this matrix:

  • ✅ COMPATIBLE:

    • Methanol, Ethanol, Isopropanol

    • DMSO, DMF

    • Acetonitrile[2]

    • Other organic bases (e.g., Pyridine, Triethylamine)

  • ❌ INCOMPATIBLE (DO NOT MIX):

    • Strong Acids: HCl,

      
      , Nitric Acid (Risk: Violent exothermic reaction/spattering).
      
    • Oxidizers: Peroxides, Permanganates, Dichromates (Risk: Fire/Explosion).

    • Halogenated Solvents: Chloroform, DCM (Risk: While chemically stable, mixing halogenated and non-halogenated waste increases disposal costs significantly. Keep separate unless instructed otherwise by EHS).

Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance or Contaminated PPE)
  • Containment: Place the solid substance, weigh boats, or contaminated gloves into a clear polyethylene bag.

  • Double-Bagging: Seal the first bag and place it inside a second clear bag to prevent micro-particle leakage.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "(2-Methoxyquinolin-4-yl)methanamine"

    • Hazards: Toxic, Irritant.[2][3]

  • Accumulation: Place the bag into the Solid Toxic Waste Drum (usually a wide-mouth fiber or poly drum).

Scenario B: Liquid Waste (Mother Liquors / Reaction Mixtures)
  • pH Check: Ensure the solution is not acidic. If the waste stream was generated from an acidic workup, neutralize carefully with Sodium Bicarbonate (

    
    ) until pH 
    
    
    
    7.
  • Solvent Carrier: Ensure the compound is fully dissolved. If it has precipitated, add a minimal amount of Methanol or DMSO to re-dissolve.

  • Transfer: Pour into the "Non-Halogenated Organic" or "Basic Organic" carboy.

    • Note: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Secondary Containment: Ensure the carboy sits in a polyethylene tray capable of holding 110% of the container's volume.

Regulatory Compliance & Waste Coding

As a Senior Scientist, you must classify waste according to RCRA (Resource Conservation and Recovery Act) standards to ensure downstream compliance [[2]].

  • Characteristic Waste: Likely D001 (Ignitable) if dissolved in flammable solvents.

  • Toxic Waste: While not explicitly "P" or "U" listed by specific CAS, treat as Hazardous Waste due to the quinoline core.

  • Lab Pack Status: This compound is an excellent candidate for "Lab Packing" (small containers packed into a larger drum with absorbent) if you have small quantities (<50g).

Emergency Contingencies
  • Spill (Solid): Dampen a paper towel with water (to prevent dust generation), wipe up, and dispose of as solid hazardous waste.

  • Spill (Liquid): Absorb with vermiculite or clay-based absorbent. Do not use paper towels if the solution contains oxidizing agents.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[4] Quinoline derivatives can absorb transdermally.

    • Eyes: Flush for 15 minutes. Seek medical attention immediately.

Visual Workflow: Decision Logic

DisposalWorkflow Start Waste Generation: (2-Methoxyquinolin-4-yl)methanamine StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Contaminated PPE StateCheck->Solid AcidCheck Is pH < 7? Liquid->AcidCheck Neutralize Neutralize with NaHCO3 AcidCheck->Neutralize Yes SolventCheck Contains Halogens? AcidCheck->SolventCheck No Neutralize->SolventCheck HaloWaste Dispose in HALOGENATED Carboy SolventCheck->HaloWaste Yes (DCM/CHCl3) NonHaloWaste Dispose in NON-HALOGENATED Carboy SolventCheck->NonHaloWaste No (MeOH/EtOH) Bagging Double Bag & Label (Toxic/Irritant) Solid->Bagging Drum Solid Toxic Waste Drum Bagging->Drum

Figure 1: Decision logic for the safe segregation and disposal of (2-Methoxyquinolin-4-yl)methanamine waste.

References
  • U.S. Environmental Protection Agency (EPA). (2001).[3] Toxicological Review of Quinoline (CAS No. 91-22-5). Integrated Risk Information System (IRIS).[3] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[5][Link]

  • PubChem. Compound Summary: Quinoline Derivatives Safety Data. National Library of Medicine.[3] [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.